molecular formula C27H32N8O2 B10861634 Pruvonertinib

Pruvonertinib

Cat. No.: B10861634
M. Wt: 500.6 g/mol
InChI Key: OEFWUILIMFIVSE-UHFFFAOYSA-N
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Description

Pruvonertinib is a useful research compound. Its molecular formula is C27H32N8O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H32N8O2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32)

InChI Key

OEFWUILIMFIVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pruvonertinib (YK-029A) in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the mechanism of action of Pruvonertinib (YK-029A), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is important to note that this compound is not a Bruton's Tyrosine Kinase (BTK) inhibitor; its therapeutic effects in Non-Small Cell Lung Cancer (NSCLC) are mediated through the inhibition of specific EGFR mutations. This guide will first elucidate the primary mechanism of this compound and then separately discuss the role of BTK in NSCLC, particularly in the context of resistance to EGFR TKIs, a topic of significant research interest.

Part 1: this compound (YK-029A) - A Third-Generation EGFR Tyrosine Kinase Inhibitor

This compound (also known as YK-029A) is an orally bioavailable, third-generation EGFR TKI designed to selectively target NSCLC harboring specific EGFR mutations.[1][2][3] Its development addresses the limitations of earlier generation EGFR TKIs, namely acquired resistance and activity against less common mutations.

Core Mechanism of Action

This compound functions as a covalent inhibitor of the EGFR, specifically targeting the ATP-binding pocket of the kinase domain.[1] Its mechanism is characterized by:

  • Selective Inhibition of Mutant EGFR: this compound is designed to potently inhibit EGFR harboring the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] It also demonstrates significant activity against EGFR exon 20 insertion (ex20ins) mutations, a group of mutations that are largely insensitive to earlier-generation TKIs.[1][2]

  • Covalent Bonding: this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling.

  • Wild-Type EGFR Sparing: A key feature of third-generation EGFR TKIs like this compound is their high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity profile is intended to minimize the "on-target" side effects associated with wild-type EGFR inhibition, such as rash and diarrhea.[1]

Signaling Pathway Inhibition

By inhibiting mutant EGFR, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR phosphorylation prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This leads to the downregulation of genes involved in cell cycle progression and proliferation.

  • PI3K-AKT-mTOR Pathway: this compound's inhibition of EGFR also blocks the activation of the PI3K-AKT-mTOR pathway, a critical signaling axis for cell growth, survival, and metabolism.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

This compound Inhibition of Mutant EGFR Signaling.
Quantitative Data

Pharmacokinetic and in vitro data for this compound (YK-029A) highlight its potency and selectivity.

ParameterValueReference
hERG IC50 5.4 µM[4]
Human Plasma Protein Binding 97%[4]
Human Liver Microsome Cl 29 mL/min/kg[4]
Human Hepatocyte Cl 12 mL/min/kg[4]
Oral Bioavailability (SD Rats) 35% - 42%[4]

The phase 1 clinical trial of this compound (YK-029A) in treatment-naive patients with advanced NSCLC harboring EGFR exon 20 insertion mutations demonstrated promising efficacy and a manageable safety profile.[5]

Efficacy EndpointResult (n=26)Reference
Objective Response Rate (ORR) 73.1% (95% CI: 52.21%-88.43%)[5][6]
Disease Control Rate (DCR) 92.3% (95% CI: 74.87%-99.05%)[5][6]
Median Progression-Free Survival (PFS) 9.3 months (95% CI: 5.85 to NE)[6]
Median Duration of Response (DoR) 7.5 months (95% CI: 3.75 to NE)[6]

The most common treatment-emergent adverse events were anemia (50.9%), diarrhea (49.1%), and rash (34.3%).[5]

Part 2: The Role of Bruton's Tyrosine Kinase (BTK) in NSCLC and EGFR TKI Resistance

While this compound's primary target is EGFR, the Bruton's Tyrosine Kinase (BTK) signaling pathway has emerged as a significant factor in the biology of NSCLC, particularly in the context of acquired resistance to EGFR TKIs.[7][8]

BTK Signaling and its Crosstalk with EGFR

BTK is a non-receptor tyrosine kinase and a member of the Tec kinase family, crucial for B-cell receptor signaling.[9] However, studies have shown that BTK is also expressed in NSCLC cells and its expression is correlated with poor prognosis.[7][8] High BTK expression has been associated with tumor differentiation, lymph node metastasis, and larger tumor size.[7][8]

The mechanism by which BTK contributes to EGFR TKI resistance is multifactorial and involves crosstalk with key oncogenic pathways:

  • Promotion of Stemness and Epithelial-to-Mesenchymal Transition (EMT): BTK-positive NSCLC cells have been shown to exhibit more cancer stem cell-like properties and markers of EMT.[7][8][10] These phenotypes are known to contribute to drug resistance and tumor recurrence.

  • Activation of Survival Pathways: BTK can activate downstream signaling pathways, including the JAK2/STAT3 and PI3K/Akt axes, which promote cell survival and can bypass the signaling blockade imposed by EGFR inhibitors.[8][9] The BTK inhibitor acalabrutinib has been shown to suppress the SOX2 and STAT3/JAK2/Akt axis in NSCLC cells.[8]

The following diagram illustrates the proposed crosstalk between the EGFR and BTK signaling pathways in the context of EGFR TKI resistance.

EGFR_BTK_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BTK BTK AKT AKT BTK->AKT JAK2 JAK2 BTK->JAK2 Stemness Stemness & EMT Factors (OCT4, SOX2, Slug) BTK->Stemness Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->AKT AKT->Proliferation AKT->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Stemness->Proliferation EGFR_TKI EGFR TKI (e.g., this compound) EGFR_TKI->EGFR BTK_Inhibitor BTK Inhibitor (e.g., Acalabrutinib) BTK_Inhibitor->BTK

EGFR and BTK Signaling Crosstalk in NSCLC.
Therapeutic Implications

The involvement of BTK in EGFR TKI resistance suggests that a combination therapy approach, targeting both EGFR and BTK, could be a promising strategy to overcome or delay the development of resistance in NSCLC.[7][8] Preclinical studies have shown that the combination of the BTK inhibitor acalabrutinib with EGFR TKIs like gefitinib and osimertinib resulted in significant tumor growth inhibition in TKI-resistant NSCLC models.[7][8][11]

Part 3: Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of third-generation EGFR TKIs like this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a drug on cancer cell lines.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975 for T790M, or cells engineered to express ex20ins mutations) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13][14]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed NSCLC cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with serial dilutions of this compound Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTT/MTS reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Read_Absorbance Read absorbance Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Viability Assay.
Western Blot Analysis

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat NSCLC cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.[15]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., from cell lines or patient-derived xenografts - PDX) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound orally at various doses daily. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and mouse body weight 2-3 times per week using calipers.[16]

  • Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

Xenograft_Workflow Start Start Implant_Cells Implant NSCLC cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to ~150 mm³ Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment & control groups Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound or vehicle daily Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume & body weight 2-3x/week Administer_Drug->Measure_Tumors Measure_Tumors->Administer_Drug Continue treatment Endpoint Reach study endpoint Measure_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition Endpoint->Analyze_Data End End Analyze_Data->End

Workflow for an In Vivo Xenograft Study.

Conclusion

This compound (YK-029A) is a potent and selective third-generation EGFR TKI with significant clinical activity in NSCLC patients with EGFR T790M and exon 20 insertion mutations. Its mechanism of action is centered on the irreversible inhibition of mutant EGFR, leading to the blockade of key downstream signaling pathways that drive tumorigenesis. While this compound itself does not target BTK, the BTK signaling pathway represents a critical mechanism of resistance to EGFR TKIs. The elucidation of the crosstalk between the EGFR and BTK pathways opens new avenues for rational combination therapies aimed at overcoming drug resistance and improving outcomes for patients with NSCLC. Further research into the synergistic effects of dual EGFR and BTK inhibition is warranted.

References

YK-029A: A Third-Generation Covalent Inhibitor of EGFR T790M for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), a significant challenge in the treatment of non-small cell lung cancer (NSCLC). YK-029A is a promising third-generation EGFR TKI designed to overcome this resistance by potently and selectively targeting EGFR mutants, including the T790M and exon 20 insertion mutations, while sparing wild-type EGFR. This technical guide provides a comprehensive overview of the YK-029A EGFR T790M inhibition pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to EGFR T790M-Mediated Resistance

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a subset of NSCLC.[1] While first and second-generation TKIs have shown significant efficacy in patients with EGFR-mutant NSCLC, the majority of patients eventually develop resistance.[1] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is a secondary point mutation in exon 20 of the EGFR gene, resulting in the substitution of threonine with methionine at position 790 (T790M).[1]

The T790M mutation is located in the hinge region of the ATP-binding pocket of the EGFR kinase domain.[2] This substitution increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors. Third-generation EGFR TKIs, such as YK-029A, have been specifically developed to overcome this challenge by forming a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.[3]

YK-029A: Mechanism of Action

YK-029A is an orally bioavailable, third-generation EGFR inhibitor that demonstrates potent activity against both EGFR T790M and exon 20 insertion mutations.[4] Its mechanism of action is characterized by:

  • Covalent Inhibition: YK-029A acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (Cys797) within the ATP binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor.

  • Enhanced Binding Affinity: The design of YK-029A incorporates features that increase hydrophobic interactions with phenylalanine 723 (Phe723) in the P-loop of the EGFR kinase domain.[5] This enhanced reversible binding affinity contributes to its high potency and selectivity for mutant EGFR.[5]

By irreversibly binding to and inhibiting the kinase activity of the T790M mutant EGFR, YK-029A effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

EGFR T790M Signaling Pathway and YK-029A Inhibition

The EGFR T790M mutation leads to the constitutive activation of downstream signaling cascades, promoting uncontrolled cell growth and survival. YK-029A inhibits this aberrant signaling at its source.

EGFR_T790M_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR_T790M EGFR (T790M Mutant) EGF->EGFR_T790M Binds GRB2 GRB2/SOS EGFR_T790M->GRB2 Activates PI3K PI3K EGFR_T790M->PI3K Activates YK029A YK-029A YK029A->EGFR_T790M Covalently Binds & Inhibits Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR T790M signaling pathway and the inhibitory action of YK-029A.

Quantitative Data Summary

The preclinical and clinical activity of YK-029A has been evaluated in various models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiproliferative Activity of YK-029A

Cell LineEGFR Mutation StatusGI50 (nM)
A431Wild-Type (overexpression)237
PC-9exon 19 deletion7.2
HCC827exon 19 deletion3.4
H1975L858R/T790M12
Ba/F3exon 20 insertion69
Data sourced from BioWorld.[6]

Table 2: Pharmacokinetic Parameters of YK-029A

SpeciesDoseCmaxAUC24Bioavailability
BALB/c nude mice5 mg/kg p.o.250 nM622 h·nM-
Sprague-Dawley rats2.5 mg/kg i.v.---
5 mg/kg p.o.0.35 µM2.2 h·µM42%
80 mg/kg p.o.2.0 µM29.4 h·µM35%
Data sourced from BioWorld.[6]

Table 3: Clinical Efficacy of YK-029A in NSCLC Patients

Patient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Treatment-naïve, EGFR ex20ins73.1%92.3%9.3 months
Previously treated, EGFR T790M62.5%87.5%13.1 months
Data for ex20ins population sourced from an ASCO presentation.[7] Data for T790M population sourced from a phase I trial.[8][9]

Experimental Protocols

The following are representative protocols for key experiments used to characterize EGFR inhibitors like YK-029A.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR (T790M) - Kinase Buffer - ATP - Peptide Substrate start->reagents preincubation Pre-incubate EGFR enzyme with serially diluted YK-029A reagents->preincubation reaction Initiate kinase reaction by adding ATP and substrate preincubation->reaction incubation Incubate at room temperature reaction->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection readout Measure luminescence or fluorescence detection->readout analysis Calculate IC50 value readout->analysis end End analysis->end

Workflow for an EGFR kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant EGFR T790M enzyme, kinase assay buffer, ATP, and a suitable peptide substrate.

  • Compound Dilution: Perform serial dilutions of YK-029A in DMSO and then in kinase buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the EGFR enzyme to wells containing the diluted YK-029A or vehicle control. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Kinase Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of YK-029A on the proliferation and viability of cancer cells harboring the EGFR T790M mutation.

Protocol:

  • Cell Seeding: Seed EGFR T790M-positive NSCLC cells (e.g., NCI-H1975) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of YK-029A or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of YK-029A on EGFR autophosphorylation and the activation of downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat EGFR T790M-mutant cells with various concentrations of YK-029A for a defined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are valuable for evaluating the in vivo efficacy of anticancer agents.

PDX_Workflow start Start implantation Implant EGFR T790M-positive tumor fragments or cells subcutaneously into immunocompromised mice start->implantation growth Monitor tumor growth implantation->growth randomization Randomize mice into treatment and control groups when tumors reach a specified volume growth->randomization treatment Administer YK-029A or vehicle (e.g., oral gavage) randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint monitoring->endpoint analysis Analyze tumor growth inhibition and assess toxicity endpoint->analysis end End analysis->end

Workflow for a patient-derived xenograft (PDX) study.

Protocol:

  • PDX Model Establishment: Subcutaneously implant tumor fragments from NSCLC patients with confirmed EGFR T790M mutations into immunocompromised mice (e.g., NOD-SCID).[10]

  • Tumor Growth and Passaging: Allow the tumors to grow and serially passage them into new cohorts of mice to expand the model.[10]

  • Treatment Study: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer YK-029A orally at various dose levels according to the study design. The control group receives a vehicle.

  • Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group and assess any signs of toxicity.

Conclusion

YK-029A is a potent, third-generation covalent inhibitor of EGFR that effectively targets the T790M resistance mutation. Its mechanism of action, characterized by irreversible binding and enhanced affinity for the mutant receptor, leads to the robust inhibition of downstream oncogenic signaling pathways. Preclinical and clinical data demonstrate significant antitumor activity in NSCLC models and patients harboring EGFR T790M mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of YK-029A and other novel EGFR inhibitors.

References

Pruvonertinib's Interaction with EGFR Exon 20 Insertion Mutations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (BDTX-1535) is a fourth-generation, orally bioavailable, and brain-penetrant irreversible inhibitor of the epidermal growth factor receptor (EGFR). Developed by Black Diamond Therapeutics, this small molecule is designed to target a range of EGFR mutations, including classical (exon 19 deletions and L858R), non-classical, and the C797S resistance mutation that can emerge after treatment with third-generation EGFR tyrosine kinase inhibitors (TKIs). While this compound has shown potent activity against these mutations, its role in treating non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion (Ex20ins) mutations is limited. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and experimental methodologies, with a specific focus on its nuanced activity against EGFR Exon20ins mutations.

EGFR Exon 20 Insertion Mutations: A Challenging Target

EGFR Exon20ins mutations represent a heterogeneous group of alterations that account for approximately 4-10% of all EGFR mutations in NSCLC. Unlike classical EGFR mutations that sensitize tumors to first and second-generation TKIs, Ex20ins mutations are associated with de novo resistance to these agents. This resistance is primarily due to steric hindrance at the ATP-binding pocket of the EGFR kinase domain, which prevents effective drug binding.

This compound (BDTX-1535): Mechanism of Action

This compound is an irreversible TKI that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways. The drug was designed to have a "Goldilocks" selectivity profile, potently inhibiting mutant EGFR while sparing wild-type (WT) EGFR to minimize on-target toxicities such as rash and diarrhea. Preclinical data suggests that this compound is active against over 50 different oncogenic EGFR mutations.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound (BDTX-1535) This compound->EGFR Binds to ATP pocket (Irreversible) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis

This compound's inhibitory action on the EGFR signaling pathway.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated that this compound potently inhibits a wide range of EGFR mutations. However, its activity against Exon20ins mutations is notably less pronounced compared to its effects on classical, non-classical, and C797S mutations. One preclinical study noted that "exon 20 insertions are inhibited to a much lesser extent." While specific IC50 values for a comprehensive panel of Exon20ins mutations are not publicly available for this compound, data from other fourth-generation TKIs suggest that overcoming the structural challenges of Ex20ins remains a significant hurdle.

For comparison, Black Diamond Therapeutics' earlier compound, BDTX-189, was specifically designed to target EGFR/HER2 Exon20ins mutations. Preclinical data for BDTX-189 showed potent inhibition of 48 allosteric ErbB mutant variants with an average selectivity of over 50-fold against wild-type EGFR.[1] However, the development of BDTX-189 was discontinued due to the evolving treatment landscape for NSCLC with these mutations.

EGFR Mutation Type This compound (BDTX-1535) Activity BDTX-189 (Discontinued) Activity
Classical (e.g., Exon 19 del, L858R) Potent InhibitionNot the primary target
Non-Classical (e.g., G719X, S768I) Potent InhibitionNot the primary target
C797S Resistance Mutation Potent InhibitionNot the primary target
Exon 20 Insertion Mutations Limited InhibitionPotent Inhibition

This table provides a qualitative summary based on available information.

In Vivo Models

In patient-derived xenograft (PDX) models, this compound has demonstrated significant anti-tumor activity in models harboring classical and non-classical EGFR mutations, as well as the C797S resistance mutation.[2] Data from PDX models with EGFR Exon20ins mutations treated with this compound has not been extensively published, reflecting the shift in the drug's development focus.

For BDTX-189, preclinical studies showed dose-dependent tumor regression in EGFR Exon 20 insertion PDX models.[1]

Clinical Data

The clinical development of this compound (NCT05256290) has focused on patients with recurrent glioblastoma and NSCLC harboring EGFR mutations for which the drug has shown potent preclinical activity.[3][4] Notably, the clinical trial protocols have often excluded patients with known resistance mechanisms such as EGFR Exon20ins mutations in certain cohorts.[5]

Initial results from the Phase 1/2 study have shown encouraging anti-tumor activity and a manageable safety profile in patients with classical, non-classical, and C797S EGFR mutations.[6] In a cohort of 22 response-evaluable patients with relapsed/refractory NSCLC harboring these mutations, the preliminary objective response rate (ORR) was 36%.[6] The most common treatment-related adverse events were rash and diarrhea.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of this compound against various EGFR mutants was likely determined using biochemical kinase assays. A general protocol for such an assay would involve:

  • Enzyme and Substrate Preparation : Recombinant human EGFR kinase domains (wild-type and various mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in an appropriate assay buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Kinase Reaction : The EGFR enzyme, substrate, and ATP are incubated with the different concentrations of this compound.

  • Signal Detection : The level of substrate phosphorylation is quantified, typically using a method such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

cluster_workflow Biochemical Kinase Assay Workflow Prep Prepare Reagents: - EGFR Enzyme (WT/Mutant) - Substrate - ATP Incubate Incubate: Enzyme + Substrate + ATP + this compound Prep->Incubate Dilute Serially Dilute This compound Dilute->Incubate Detect Detect Phosphorylation (e.g., TR-FRET) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for a typical biochemical kinase assay.
Cell-Based Proliferation Assays

To assess the effect of this compound on the growth of cancer cells harboring different EGFR mutations, cell-based proliferation assays are employed. A representative protocol would be:

  • Cell Culture : NSCLC cell lines with defined EGFR mutations (or engineered cell lines expressing these mutations) are cultured in appropriate media.

  • Cell Seeding : Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound for a period of 72 to 96 hours.

  • Viability Assessment : Cell viability is measured using a reagent such as resazurin (alamarBlue), which is reduced by metabolically active cells to a fluorescent product, or a luminescent assay that quantifies ATP levels.

  • GI50 Determination : The concentration of this compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound is evaluated using PDX models, which are established by implanting tumor fragments from a patient into immunodeficient mice. A general experimental design is as follows:

  • Tumor Implantation : Tumor fragments from NSCLC patients with specific EGFR mutations are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth : Tumors are allowed to grow to a predetermined size.

  • Treatment Administration : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.

  • Tumor Volume Measurement : Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation : The anti-tumor activity is assessed by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Tumor growth inhibition (TGI) is a key endpoint.

Conclusion

This compound (BDTX-1535) is a promising fourth-generation EGFR inhibitor with potent activity against a broad range of EGFR mutations that drive NSCLC, including those that confer resistance to earlier-generation TKIs. Its brain penetrance further enhances its therapeutic potential. However, its utility in the treatment of NSCLC with EGFR exon 20 insertion mutations is limited. The strategic decision by Black Diamond Therapeutics to discontinue their dedicated Exon20ins inhibitor, BDTX-189, and focus this compound's development on other EGFR mutations underscores the significant challenges in targeting this particular class of alterations. Future research and drug development efforts are needed to address the unmet medical need for patients with EGFR Exon20ins-mutated NSCLC.

References

An In-depth Technical Guide to the Structural Biology of Pruvonertinib-EGFR Binding

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Pruvonertinib (also known as BDTX-189 and YK-029A) is a fourth-generation, orally bioavailable, irreversible inhibitor designed to selectively target oncogenic EGFR mutations, including challenging exon 20 insertions (Ex20ins) and the C797S resistance mutation that limits the efficacy of third-generation inhibitors like osimertinib.[1][2] This technical guide provides a comprehensive overview of the structural and molecular basis of this compound's interaction with EGFR. It consolidates available data on its mechanism of action, details the experimental protocols central to its characterization, and uses structured visualizations to elucidate complex signaling and experimental workflows. While a public co-crystal structure of this compound bound to EGFR is not yet available, this guide infers its binding mode based on its irreversible mechanism and structural similarities to other next-generation inhibitors, providing a foundational resource for researchers in oncology and drug development.

The Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Structurally, it comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing the tyrosine kinase domain and a C-terminal regulatory tail.[4] In cancer, particularly NSCLC, specific mutations in the kinase domain lead to its constitutive activation, driving uncontrolled cell growth.

Key Oncogenic and Resistance Mutations in EGFR:

  • Activating Mutations: Common mutations such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21 sensitize the receptor to first-generation tyrosine kinase inhibitors (TKIs).[3][5]

  • T790M "Gatekeeper" Mutation: This mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation TKIs. It increases the receptor's affinity for ATP, reducing the competitive binding of inhibitors.[3][4]

  • Exon 20 Insertions (Ex20ins): These mutations constitute a heterogeneous group that alters the conformation of the ATP-binding pocket, rendering the receptor largely insensitive to first- and second-generation TKIs.[1]

  • C797S Mutation: Arising in the context of the T790M mutation, the C797S mutation confers resistance to third-generation irreversible inhibitors (e.g., osimertinib) by removing the cysteine residue required for covalent bond formation.[2][6]

This compound is designed to overcome these challenges by effectively targeting both Ex20ins and the double-mutant (T790M) and triple-mutant (L858R/T790M/C797S) forms of EGFR.[1][2][7]

This compound: Structural Basis and Mechanism of Action

This compound is classified as a fourth-generation, irreversible EGFR inhibitor.[2] Its chemical scaffold is derived from osimertinib, suggesting a binding mode within the ATP-binding pocket of the EGFR kinase domain.[8] The key feature of its mechanism is the ability to overcome C797S-mediated resistance, indicating a binding strategy that does not rely solely on covalent interaction with Cys797.

Recent studies show that this compound induces cytotoxic effects and inhibits the growth of EGFR L858R/T790M/C797S triple mutant cells in a dose-dependent manner.[2] This is achieved by reducing the phosphorylation levels of EGFR and key downstream signaling proteins, including ERK and AKT.[2] Fourth-generation TKIs targeting the C797S mutation often feature diverse structural elements but share the capability for strong hydrogen bonding with the catalytic lysine (K745), providing an anchor point that enhances binding affinity independent of the C797 residue.[9] It is hypothesized that this compound utilizes such interactions to stabilize its binding in the active site, enabling potent inhibition of C797S-mutant EGFR.

cluster_0 EGFR Mutations & TKI Generations cluster_1 Inhibitor Response Activating Mutations\n(L858R, Ex19del) Activating Mutations (L858R, Ex19del) 1st/2nd Gen TKIs 1st/2nd Gen TKIs Activating Mutations\n(L858R, Ex19del)->1st/2nd Gen TKIs Sensitive T790M Resistance T790M Resistance 3rd Gen TKIs\n(Osimertinib) 3rd Gen TKIs (Osimertinib) T790M Resistance->3rd Gen TKIs\n(Osimertinib) Sensitive to This compound\n(4th Gen TKI) This compound (4th Gen TKI) T790M Resistance->this compound\n(4th Gen TKI) Sensitive to C797S Resistance C797S Resistance C797S Resistance->this compound\n(4th Gen TKI) Sensitive to 1st/2nd Gen TKIs->T790M Resistance Leads to 3rd Gen TKIs\n(Osimertinib)->C797S Resistance Leads to

Caption: Logical flow of EGFR resistance and this compound's targeted action.

Quantitative Binding Data

A comprehensive understanding of an inhibitor's potency and selectivity requires quantitative analysis of its binding affinity (Kd) or inhibitory concentration (IC50) against various forms of the target protein. While specific Kd or IC50 values for this compound are not yet widely published, the table below is structured for the comparative analysis of such data as it becomes available.

EGFR MutantThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)
Wild-Type (WT) Data not availableContextual ValueContextual Value
L858R Data not availableContextual ValueContextual Value
Exon 19 Deletion Data not availableContextual ValueContextual Value
L858R / T790M Data not availableContextual ValueContextual Value
Exon 20 Insertion Data not availableContextual ValueContextual Value
L858R / T790M / C797S Data not availableContextual ValueContextual Value
Table 1: Comparative Inhibitory Potency (IC50) of EGFR TKIs. This table serves as a template for organizing quantitative data. Contextual values for established inhibitors highlight the expected profile of a mutant-selective drug (high IC50 for WT, low for mutants).

Impact on EGFR Signaling Pathway

EGFR activation initiates a cascade of intracellular signaling events crucial for cell growth and survival. Upon ligand binding and dimerization, the kinase domain becomes activated, leading to autophosphorylation of tyrosine residues on its C-terminal tail.[10] These phosphorylated sites serve as docking stations for adaptor proteins like Grb2, which subsequently activate two major downstream pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.[11]

  • PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[10][11]

This compound, by binding to the ATP pocket of the EGFR kinase domain, acts as a potent inhibitor of autophosphorylation. This action effectively blocks the initiation of these downstream signals, leading to the suppression of tumor growth and induction of apoptosis.[2]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_output Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Grb2 Grb2/SOS EGFR->Grb2 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation Promotes RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes This compound This compound This compound->EGFR Inhibits (Covalent) Ligand EGF Ligand Ligand->EGFR Binds ATP ATP ATP->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Key Experimental Protocols

The structural and functional characterization of a kinase inhibitor like this compound involves a multi-step workflow, from producing the target protein to determining its structure and assessing its biological activity.

A 1. Gene Cloning & Expression Vector Prep B 2. Protein Expression (e.g., Sf9 Insect Cells) A->B C 3. Cell Lysis & Clarification B->C D 4. Affinity Chromatography (e.g., Ni-NTA) C->D E 5. Size-Exclusion Chromatography D->E F 6. Protein Purity & Concentration Check (SDS-PAGE) E->F G 7. Co-crystallization (EGFR + this compound) F->G H 8. X-ray Diffraction Data Collection G->H I 9. Structure Solution & Refinement H->I J 10. Structural Analysis (PDB Deposition) I->J

Caption: Experimental workflow for structural characterization of EGFR-inhibitor complex.
Protocol 1: Recombinant EGFR Kinase Domain Expression and Purification

This protocol describes the generation of a soluble, active EGFR kinase domain (residues ~696-1022) containing relevant mutations for structural and biochemical studies.

  • Cloning: The human EGFR kinase domain cDNA is subcloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification. Site-directed mutagenesis is used to introduce desired mutations (e.g., T790M, C797S).

  • Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into Spodoptera frugiperda (Sf9) insect cells to produce high-titer recombinant baculovirus.

  • Protein Expression: Suspension cultures of Sf9 cells are infected with the high-titer virus. Cells are grown for 48-72 hours post-infection before harvesting by centrifugation.

  • Lysis and Clarification: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, protease inhibitors) and lysed by sonication. The lysate is clarified by ultracentrifugation.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged EGFR protein is eluted using a high-concentration imidazole gradient.

  • Size-Exclusion Chromatography: Eluted fractions containing EGFR are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated in a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) for final polishing and to ensure a monodisperse sample.

  • Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined by UV absorbance at 280 nm.

Protocol 2: Co-crystallization and X-ray Structure Determination

This protocol outlines the steps to obtain a high-resolution crystal structure of the EGFR-Pruvonertinib complex.

  • Complex Formation: Purified EGFR kinase domain is incubated with a 3- to 5-fold molar excess of this compound for several hours at 4°C to ensure complete binding.

  • Crystallization Screening: The EGFR-Pruvonertinib complex is concentrated to 10-15 mg/mL. High-throughput screening is performed using commercial crystal screens via the sitting-drop or hanging-drop vapor diffusion method at 20°C.

  • Crystal Optimization: Conditions yielding initial microcrystals are optimized by varying the pH, precipitant concentration, and additives to obtain diffraction-quality single crystals.

  • Cryo-protection and Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often after brief soaking in a cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol). X-ray diffraction data are collected at a synchrotron light source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure (e.g., PDB ID: 4HJO) as a search model.[12] The inhibitor is then built into the resulting electron density maps.

  • Refinement: The model is iteratively refined against the diffraction data, and its stereochemical quality is validated before deposition in the Protein Data Bank (PDB).

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol measures the concentration of this compound required to inhibit 50% of EGFR kinase activity.

  • Assay Principle: A fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used, which measures the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher inhibition.

  • Reagents: Recombinant EGFR kinase domain, a suitable peptide substrate, ATP, and this compound.

  • Procedure: a. A serial dilution of this compound is prepared in DMSO and added to the wells of a 384-well plate. b. The recombinant EGFR enzyme is added to each well and incubated with the inhibitor for 15-30 minutes. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction proceeds for 1 hour at room temperature. d. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescence is measured using a plate reader. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its ability to inhibit clinically relevant mutations, including exon 20 insertions and the formidable C797S resistance mutation, positions it as a promising next-generation therapeutic agent. While the precise three-dimensional interactions await confirmation from a publicly released co-crystal structure, the available biochemical data and structural inferences strongly support a mechanism involving potent and selective binding to the EGFR kinase domain. The experimental protocols and conceptual frameworks detailed in this guide provide a robust foundation for ongoing research and development in this critical area of oncology.

References

Preclinical Efficacy of Pruvonertinib (YK-029A): An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Novel Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer

Pruvonertinib (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) inhibitor demonstrating significant preclinical promise for the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Suzhou Puhe Pharmaceutical Technology Co. Ltd., this small molecule is designed to selectively target EGFR mutations, including the T790M resistance mutation and notoriously difficult-to-treat exon 20 insertion (Ex20ins) mutations, while exhibiting high selectivity over wild-type (WT) EGFR.[2] This selectivity profile suggests a potential for a wider therapeutic window and reduced side effects, such as diarrhea and rash, commonly associated with less selective EGFR inhibitors.[3] Preclinical studies have showcased its potent anti-proliferative activity in various cancer cell lines and significant tumor regression in animal models, paving the way for its clinical evaluation.[2][3]

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI) that covalently binds to and inhibits the activity of mutant forms of the EGFR.[1][4] EGFR is a receptor tyrosine kinase that, when mutated and constitutively activated in cancer cells, plays a pivotal role in tumor cell proliferation, survival, and vascularization.[1] By specifically targeting and inhibiting signaling from mutant EGFR, this compound aims to induce cancer cell death and impede tumor growth.[1] Its mechanism is particularly relevant for NSCLC patients who have developed resistance to earlier generations of EGFR TKIs via the T790M mutation or who harbor EGFR exon 20 insertion mutations, which are often intrinsically resistant to conventional EGFR-targeted therapies.[3]

This compound (YK-029A) Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (T790M, Exon20ins) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (YK-029A) This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound inhibits mutant EGFR signaling pathways.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The data highlights its potency against various EGFR-mutant cancer cell lines and favorable pharmacokinetic properties.

In Vitro Anti-proliferative Activity

This compound's anti-proliferative effects were assessed using GI50 values (the concentration required to inhibit cell growth by 50%).

Cell LineEGFR Mutation StatusGI50 (nM)
A431Wild-Type (overexpression)237
PC-9Exon 19 deletion7.2
HCC827Exon 19 deletion3.4
H1975L858R & T790M12
Ba/F3Exon 20 insertion69
Data sourced from BioWorld.[2]
Pharmacokinetic Profile

Pharmacokinetic studies in mice and rats were conducted to evaluate the drug's absorption, distribution, metabolism, and excretion.

SpeciesDoseRouteCmaxAUC24BioavailabilityPlasma Clearance
BALB/c Mice5 mg/kgp.o.250 nM622 h·nM--
SD Rats5 mg/kgp.o.0.35 µM2.2 h·µM42%-
SD Rats80 mg/kgp.o.2.0 µM29.4 h·µM35%-
SD Rats2.5 mg/kgi.v.---2.2 L/h/kg
Data sourced from BioWorld.[2]
Safety and Selectivity

This compound's safety profile was initially evaluated through in vitro assays.

AssayTargetIC50
hERG Patch ClamphERG Channel5.4 µM
Kinase PanelFAK2.2 nM
Data sourced from BioWorld.[2]

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the probable protocols for the key experiments conducted on this compound.

Cell Proliferation Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.

Cell Proliferation Assay Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., CellTiter-Glo) D->E F Measure luminescence/absorbance E->F G Calculate GI50 values F->G

A typical workflow for a cell proliferation assay.

Methodology:

  • Cell Culture: Human NSCLC cell lines with various EGFR mutation statuses (e.g., PC-9, HCC827, H1975) and a cell line engineered to express an EGFR exon 20 insertion mutation (e.g., Ba/F3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This technique is used to detect and quantify the levels of specific proteins, in this case, to assess the inhibition of EGFR and its downstream signaling pathways.

Methodology:

  • Cell Treatment and Lysis: H1975 cells are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) for a specified duration.[2] Subsequently, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.

Patient-Derived Xenograft (PDX) Model Workflow A Implant EGFRex20ins-driven patient tumor fragments into immunodeficient mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound (p.o.) or vehicle daily C->D E Monitor tumor volume and body weight regularly D->E F Analyze tumor growth inhibition and assess tolerability E->F

Workflow for an in vivo patient-derived xenograft study.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used for these studies.

  • Tumor Implantation: Patient-derived xenograft (PDX) models with confirmed EGFR exon 20 insertion mutations are established by subcutaneously implanting tumor fragments into the flanks of the mice.[3]

  • Treatment Initiation: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally (p.o.) at various dosages, while the control group receives a vehicle solution.[3]

  • Efficacy and Tolerability Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment period. The antitumor activity is evaluated by comparing the tumor growth in the treatment groups to the control group, often expressed as tumor growth inhibition (TGI).[3]

Conclusion

The preclinical data for this compound (YK-029A) strongly support its development as a targeted therapy for NSCLC patients with EGFR T790M and exon 20 insertion mutations. Its potent and selective inhibition of mutant EGFR, coupled with favorable pharmacokinetic properties and significant in vivo antitumor activity, underscores its potential to address a critical unmet need in this patient population.[3] The well-defined experimental protocols provide a solid foundation for further investigation and clinical trials, which are reportedly underway.[2][3]

References

YK-029A (Pruvonertinib): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

YK-029A, also known as Pruvonertinib, is a third-generation, orally bioavailable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation and, notably, exon 20 insertion mutations, which are typically resistant to earlier-generation TKIs. This document provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and available preclinical and clinical data for YK-029A, intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

This compound (YK-029A) is an analogue of osimertinib. It is a covalent inhibitor that forms a bond with a specific amino acid residue in the EGFR kinase domain. The structure-guided design of YK-029A enhances its binding affinity through increased hydrophobic interactions with Phe723 at the P-loop of EGFR.

Physicochemical Properties
PropertyValueSource
IUPAC Name N-(5-((5-chloro-4-((1-(dimethylamino)propan-2-yl)oxy)pyridin-2-yl)amino)-4-methoxypyridin-2-yl)acrylamidePubChem
Molecular Formula C27H32N8O2
Molecular Weight 500.59 g/mol Calculated
SMILES C=CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCN(C)C
InChIKey OEFWUILIMFIVSE-UHFFFAOYSA-N
CAS Registry No. 2064269-82-3
Solubility Soluble in DMSO

Mechanism of Action

YK-029A is a potent and selective inhibitor of mutant EGFR. It exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways. This action blocks the molecular cascades that lead to cell proliferation, survival, and tumor growth. A key feature of YK-029A is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with fewer off-target effects.

Signaling Pathway

Mutations in the EGFR gene, particularly exon 20 insertions, lead to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression and survival. YK-029A, by inhibiting the mutated EGFR, effectively shuts down these aberrant signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K YK029A YK-029A YK029A->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: YK-029A Inhibition of EGFR Downstream Signaling Pathways.

Preclinical and Clinical Data

In Vitro Activity

Details of the in vitro activity of YK-029A are expected to be in the full publication by Liu B, et al. in the European Journal of Medicinal Chemistry. The available information suggests that YK-029A potently inhibits the proliferation of cell lines driven by EGFR exon 20 insertion mutations.

In Vivo Efficacy

YK-029A has demonstrated significant anti-tumor activity in preclinical in vivo models. In patient-derived xenograft (PDX) models with EGFR exon 20 insertion mutations, oral administration of YK-029A led to tumor regression at well-tolerated doses.

Clinical Trials

A Phase 1 clinical trial (NCT05767866) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A in treatment-naive patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

ParameterResult95% Confidence IntervalSource
Objective Response Rate (ORR) 73.1%52.21% to 88.43%
Disease Control Rate (DCR) 92.3%74.87% to 99.05%
Median Progression-Free Survival (mPFS) 9.3 months5.85 to not evaluated

The most common treatment-related adverse events (TRAEs) were diarrhea, anemia, and rash. A Phase 3 clinical trial (NCT05767892) is underway to compare the efficacy of YK-029A with platinum-based chemotherapy as a first-line treatment for this patient population.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of YK-029A are described in the publication by Liu B, et al. (2023) in the European Journal of Medicinal Chemistry, volume 258, article 115590. Researchers are directed to this primary source for comprehensive methodologies.

General Workflow for TKI Evaluation

The evaluation of a novel TKI like YK-029A typically follows a structured workflow from initial screening to clinical trials.

TKI_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis & Characterization B In Vitro Kinase Assays (EGFR wt vs mutant) A->B C Cell-Based Proliferation & Apoptosis Assays B->C D In Vivo Xenograft & PDX Models C->D E Pharmacokinetics & Toxicology Studies D->E F Phase 1 Trial (Safety & Dosage) E->F G Phase 2 Trial (Efficacy & Side Effects) F->G H Phase 3 Trial (Comparison to Standard of Care) G->H I Regulatory Approval H->I

Figure 2: General Drug Development Workflow for a Tyrosine Kinase Inhibitor.

Conclusion

YK-029A (this compound) is a promising third-generation EGFR TKI with significant activity against EGFR exon 20 insertion mutations, a challenging therapeutic target in NSCLC. Its high selectivity and encouraging preliminary clinical data suggest it has the potential to become a valuable treatment option for this patient population. The ongoing Phase 3 clinical trial will be critical in further defining its role in the clinical setting.

A Technical Guide to the Pharmacodynamics of Pruvonertinib, a Third-Generation EGFR Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific quantitative pharmacodynamic data for Pruvonertinib in publicly accessible literature is limited. Therefore, this guide provides a comprehensive overview based on the established pharmacodynamics of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, the class to which this compound belongs. The data and protocols presented are representative of this class of drugs and are intended to serve as a technical reference for research and development.

Introduction

This compound is an orally bioavailable, mutant-selective, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] Like other inhibitors in its class, such as osimertinib and rociletinib, this compound is designed to target specific activating EGFR mutations, including exon 20 insertions, and the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR inhibitors.[1][2] These third-generation inhibitors are characterized by their ability to irreversibly bind to the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain, leading to potent and sustained inhibition of the receptor's activity while sparing wild-type (WT) EGFR, thereby reducing toxicities.[3][4] This document outlines the core pharmacodynamics of this compound and its class in relevant cancer cell lines, details common experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and metastasis.[5][6] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][7] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.

This compound and other third-generation EGFR inhibitors are designed to selectively inhibit these mutant forms of EGFR. By forming a covalent bond with the C797 residue, they irreversibly block ATP from binding to the kinase domain, thus preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3][8] This leads to cell cycle arrest and apoptosis in cancer cells dependent on mutant EGFR signaling.[9][10]

Quantitative Pharmacodynamic Data

The following tables summarize representative quantitative data for third-generation EGFR inhibitors in various cancer cell lines. This data is illustrative of the expected activity profile for this compound.

Table 1: In Vitro Cell Viability (IC50) of Third-Generation EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusRepresentative IC50 (nM)Drug Class Reference
PC-9 exon 19 deletion (sensitizing)< 10Osimertinib
HCC827 exon 19 deletion (sensitizing)< 15ASK120067[11]
NCI-H1975 L858R (sensitizing) + T790M (resistance)10 - 50Osimertinib, Rociletinib[4]
A549 Wild-Type EGFR> 1000Osimertinib

Note: IC50 values represent the concentration of a drug required to inhibit the growth of 50% of cells and can vary based on experimental conditions.[12][13]

Table 2: Effect of Third-Generation EGFR Inhibitors on Downstream Signaling Pathways

Protein AnalyzedEffect of TreatmentMethod of Detection
Phospho-EGFR (p-EGFR) Strong DecreaseWestern Blot / Immunoblotting
Phospho-AKT (p-AKT) DecreaseWestern Blot / Immunoblotting
Phospho-ERK1/2 (p-ERK1/2) DecreaseWestern Blot / Immunoblotting
Total EGFR, AKT, ERK No significant changeWestern Blot / Immunoblotting

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation (Blocked) PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Covalent Inhibition (C797) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Metastasis

EGFR signaling pathway inhibited by this compound.

Experimental Protocols

The evaluation of the pharmacodynamics of EGFR inhibitors involves a series of standard in vitro assays.

This assay measures the cytotoxic effects of the compound on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various EGFR-mutant and wild-type cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., NCI-H1975, PC-9) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • Cell Fixation: After incubation, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

    • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

    • Analysis: Normalize the absorbance data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.[11]

This technique is used to measure the levels of specific proteins and their phosphorylation status, providing insight into the drug's effect on signaling pathways.

  • Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors, AKT and ERK.

  • Methodology:

    • Cell Treatment and Lysis: Culture cells (e.g., NCI-H1975) to 70-80% confluency and treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical pharmacodynamic evaluation of an EGFR inhibitor like this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits mutant EGFR Cell_Selection Select EGFR-Mutant (NCI-H1975, PC-9) & Wild-Type (A549) Cancer Cell Lines Start->Cell_Selection Viability_Assay Cell Viability Assays (e.g., SRB, MTT) Determine IC50 values Cell_Selection->Viability_Assay Dose-response Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Selection->Western_Blot Mechanism Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase-Glo) Data_Analysis->Apoptosis_Assay Confirm cell death mechanism In_Vivo In Vivo Xenograft Studies (Tumor Growth Inhibition) Data_Analysis->In_Vivo Validate in vivo Apoptosis_Assay->In_Vivo Conclusion Conclusion: Pharmacodynamic profile established In_Vivo->Conclusion

Workflow for pharmacodynamic evaluation.

Conclusion

This compound, as a third-generation EGFR inhibitor, is expected to demonstrate potent and selective activity against cancer cell lines harboring activating and resistance EGFR mutations. Its pharmacodynamic profile is characterized by the strong inhibition of EGFR autophosphorylation and the subsequent suppression of key downstream pro-survival pathways, leading to reduced cell viability and induction of apoptosis in target cells. The experimental protocols and workflows described herein provide a robust framework for the preclinical characterization of this compound and other molecules in its class, facilitating their development as targeted cancer therapies.

References

The Emergence of Pruvonertinib (YK-029A): A Next-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pruvonertinib (YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR exon 20 insertion (ex20ins) mutations and the T790M resistance mutation.[1][2][3] Developed through a structure-guided design, this compound covalently binds to the EGFR kinase domain, leading to irreversible inhibition of downstream signaling pathways and subsequent tumor growth suppression.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction: Addressing Unmet Needs in EGFR-Mutated NSCLC

EGFR mutations are well-established oncogenic drivers in a significant subset of NSCLC patients. While first and second-generation EGFR TKIs have shown efficacy against common activating mutations (e.g., exon 19 deletions and L858R), the emergence of resistance mechanisms, most notably the T790M "gatekeeper" mutation, and the intrinsic resistance of tumors with EGFR exon 20 insertion mutations have posed significant clinical challenges.[3] this compound was specifically designed to overcome these limitations by potently inhibiting both T790M-mutant and ex20ins-mutant EGFR while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and reduced off-target toxicities.[1][3]

Chemical Profile and Synthesis

This compound, chemically named N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, is a small molecule inhibitor with the molecular formula C27H32N8O2.[5]

While a detailed, publicly available synthesis protocol for this compound is limited, its structure suggests a multi-step synthetic route common for third-generation EGFR inhibitors. The synthesis likely involves the coupling of a substituted aniline core with a pyrimidine moiety, followed by the introduction of the acrylamide "warhead" which is crucial for its covalent binding to the cysteine residue in the ATP-binding site of EGFR. The synthesis of the key intermediates, the substituted aniline and the imidazo[1,2-a]pyridine-pyrimidine fragment, would be achieved through established heterocyclic chemistry methodologies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of mutant EGFR.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. EGFR exon 20 insertion mutations lead to a conformational change in the kinase domain, resulting in constitutive activation of these downstream pathways.

This compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of the PI3K/AKT and MAPK signaling cascades, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK MAPK Pathway cluster_PI3K_AKT_mTOR PI3K/AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (ex20ins / T790M) RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P This compound This compound (YK-029A) This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's Inhibition of the EGFR Signaling Pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against various NSCLC cell lines harboring EGFR mutations. The GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibitory concentration) values from preclinical studies are summarized below.

Cell LineEGFR Mutation StatusGI50 (nM)[1]
A431Wild-Type (overexpressed)237
PC-9exon 19 deletion7.2
HCC827exon 19 deletion3.4
H1975L858R, T790M12
Ba/F3exon 20 insertion69

Table 1: In Vitro Anti-proliferative Activity of this compound.

In cellular assays using H1975 cells, this compound effectively suppressed the phosphorylation of both EGFR and its downstream effector AKT at concentrations of 1 and 10 µM.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in mice and rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

SpeciesDoseRouteCmaxAUC24Bioavailability (%)
BALB/c Mice5 mg/kgp.o.250 nM622 h·nM-
SD Rats5 mg/kgp.o.0.35 µM2.2 h·µM42
SD Rats80 mg/kgp.o.2.0 µM29.4 h·µM35
SD Rats2.5 mg/kgi.v.---

Table 2: Preclinical Pharmacokinetic Parameters of this compound.[1]

In vitro assays indicated high plasma protein binding (97%) and low predicted hepatic clearance in human liver microsomes.[1] The compound also showed low activity in the hERG patch clamp assay with an IC50 value of 5.4 µM, suggesting a low risk for cardiac-related toxicities.[1]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations, where it led to tumor regression at well-tolerated doses.[3][6]

Clinical Development

Phase 1 Clinical Trial

A multicenter, dose-escalation, and dose-expansion Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring EGFR mutations.[7]

  • Dose Escalation: this compound was administered orally at doses of 50, 100, 150, 200, and 250 mg/day. No dose-limiting toxicity was observed, and the maximum tolerated dose was not reached.[7]

  • Dose Expansion: Treatment-naive patients with EGFR ex20ins mutations received 200 mg/day of this compound.[7]

ParameterValue95% Confidence Interval
Objective Response Rate (ORR)73.1%52.21% - 88.43%
Disease Control Rate (DCR)92.3%74.87% - 99.05%

Table 3: Preliminary Efficacy of this compound in Treatment-Naive Patients with EGFR ex20ins Mutations (n=26).[7]

The most common treatment-emergent adverse events were anemia (50.9%), diarrhea (49.1%), and rash (34.3%).[7] Pharmacokinetic analysis revealed minimal drug accumulation after multiple doses.[7]

Experimental Protocols

EGFR Kinase Assay (Illustrative Protocol)

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - Kinase Buffer - ATP - this compound (serial dilutions) start->reagents incubation Incubate Kinase and this compound reagents->incubation reaction Initiate Kinase Reaction (add ATP and substrate) incubation->reaction termination Terminate Reaction reaction->termination detection Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) termination->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Figure 2: General workflow for an in vitro EGFR kinase assay.
  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in the reaction buffer. Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., a synthetic peptide).

  • Kinase Reaction: In a microplate, combine the EGFR kinase, the substrate, and the various concentrations of this compound. Initiate the reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT/MTS Assay)
  • Cell Seeding: Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against drug concentration.

Western Blot Analysis for EGFR Signaling
  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX_Model_Workflow start Start tumor_acquisition Acquire Patient Tumor Tissue (with informed consent) start->tumor_acquisition implantation Implant Tumor Fragments into Immunodeficient Mice tumor_acquisition->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (or vehicle control) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis monitoring->endpoint end End endpoint->end

Figure 3: Workflow for evaluating this compound in a PDX model.
  • Model Establishment: Surgically implant fresh tumor tissue from an NSCLC patient with an EGFR exon 20 insertion mutation into immunocompromised mice.

  • Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

  • Treatment Study: When tumors in the study cohort reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation: Measure tumor volume regularly using calipers. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Pharmacodynamic Analysis: Collect tumor samples at various time points after treatment to analyze the levels of p-EGFR and other downstream signaling proteins by western blot or immunohistochemistry to confirm target engagement.

Conclusion and Future Directions

This compound (YK-029A) has emerged as a potent and selective third-generation EGFR inhibitor with significant activity against NSCLC harboring T790M and, notably, exon 20 insertion mutations. The promising preclinical data and the encouraging results from the Phase 1 clinical trial underscore its potential as a valuable therapeutic option for this patient population with high unmet medical needs.[3][7] Ongoing and future clinical trials, including a Phase 3 study, will be crucial to further define its efficacy, safety profile, and role in the evolving landscape of NSCLC treatment.[8] Further research may also explore its potential in combination with other targeted therapies or immunotherapies to overcome resistance and improve patient outcomes.

References

Pruvonertinib: A Technical Guide to a Third-Generation EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvonertinib (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target resistance mutations in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, inhibitory activity, and early clinical efficacy. The information is intended for researchers, scientists, and professionals involved in the field of oncology drug development.

Introduction

The development of EGFR TKIs has revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of first and second-generation inhibitors is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation in exon 20. Third-generation EGFR TKIs have been engineered to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing associated toxicities. This compound has emerged as a promising next-generation agent with potent activity against both the T790M mutation and challenging exon 20 insertion mutations.[1][2]

Mechanism of Action

This compound is a covalent, irreversible inhibitor of EGFR. It forms a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[3] By selectively targeting mutant forms of EGFR, this compound aims to achieve a wider therapeutic index compared to earlier-generation TKIs.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against various EGFR-mutant NSCLC cell lines. The available data on its growth inhibition (GI50) are summarized in the table below.

Cell LineEGFR Mutation StatusGI50 (nM)Reference
A431Wild-Type (overexpression)237[4]
PC-9Exon 19 Deletion7.2[4]
HCC827Exon 19 Deletion3.4[4]
H1975L858R & T790M12[4]
Ba/F3Exon 20 Insertion69[4]

Table 1: In Vitro Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations have shown that oral administration of this compound can lead to significant tumor regression and prevent tumor progression at well-tolerated doses.[1][2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have demonstrated good oral bioavailability and exposure for this compound.

SpeciesDose (p.o.)Cmax (µM)AUC (24h) (h·µM)Bioavailability (%)Reference
Mouse5 mg/kg0.250.622N/A[4]
Rat5 mg/kg0.352.242[4]
Rat80 mg/kg2.029.435[4]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models.

Clinical Data

Phase 1 Clinical Trial

A multicenter, open-label, Phase 1 clinical trial (CTR20180350) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring EGFR mutations. The study included a dose-escalation phase and a dose-expansion phase.[5][6]

Study Design:

  • Dose Escalation: Patients with EGFR T790M mutations received this compound at doses of 50, 100, 150, 200, and 250 mg/day using a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]

  • Dose Expansion: Treatment-naive patients with EGFR exon 20 insertion mutations received the RP2D.[5][6]

Key Findings:

  • Safety and Tolerability: No dose-limiting toxicities were observed, and the MTD was not reached. The most common treatment-related adverse events (TRAEs) were diarrhea, anemia, and rash.[6][7]

  • Efficacy (Treatment-Naive EGFR Exon 20 Insertion Cohort): In 26 evaluable patients, the objective response rate (ORR) was 73.1%, and the disease control rate (DCR) was 92.3%. The median progression-free survival (mPFS) was 9.3 months.[6][8]

Efficacy EndpointResult (n=26)95% Confidence IntervalReference
Objective Response Rate (ORR)73.1%52.21% - 88.43%[8]
Disease Control Rate (DCR)92.3%74.87% - 99.05%[8]
Median Progression-Free Survival (mPFS)9.3 months5.85 - Not Evaluated[6]

Table 3: Preliminary Efficacy of this compound in Treatment-Naive Patients with EGFR Exon 20 Insertion Mutations.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, the following are generalized protocols for key assays typically used in the development of third-generation EGFR TKIs.

In Vitro EGFR Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the EGFR enzyme, peptide substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the EGFR kinase activity.

Cell Viability/Proliferation Assay (Generic Protocol)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

  • Materials: NSCLC cell lines with various EGFR mutations, cell culture medium, 96-well plates, this compound, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound. c. Incubate for a defined period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the GI50 or IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.[4][5][9]

In Vivo Patient-Derived Xenograft (PDX) Model (Generic Protocol)

This assay evaluates the anti-tumor efficacy of a compound in a more clinically relevant animal model.

  • Model Establishment: a. Surgically obtain fresh tumor tissue from NSCLC patients. b. Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice). c. Allow the tumors to grow to a palpable size.[10][11][12]

  • Treatment Study: a. When tumors reach a specified volume, randomize the mice into treatment and control groups. b. Administer this compound (e.g., by oral gavage) and a vehicle control daily for a defined period. c. Monitor tumor volume and body weight regularly. d. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: EGFR Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay EGFR Kinase Assay (Wild-Type & Mutants) Cell_Proliferation Cell Proliferation Assay (NSCLC Cell Lines) Kinase_Assay->Cell_Proliferation Downstream_Signaling Western Blot for Downstream Signaling Cell_Proliferation->Downstream_Signaling PK_Studies Pharmacokinetic Studies (Mice, Rats) Downstream_Signaling->PK_Studies Xenograft_Models Tumor Xenograft Models (Cell Line & PDX) PK_Studies->Xenograft_Models Phase1 Phase 1 Trial (Safety, Tolerability, RP2D) Xenograft_Models->Phase1 Phase2 Phase 2 Trial (Efficacy in Target Population) Phase1->Phase2 Phase3 Phase 3 Trial (Comparison to Standard of Care) Phase2->Phase3

Caption: A General Experimental Workflow for the Evaluation of a Third-Generation EGFR TKI.

Pruvonertinib_Development Discovery Drug Discovery & Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase 1, 2, 3) IND->Clinical_Trials Regulatory_Approval Regulatory Review & Approval Clinical_Trials->Regulatory_Approval

Caption: The Logical Progression of this compound's Drug Development Pathway.

Conclusion

This compound is a potent, third-generation EGFR TKI with a promising preclinical profile and encouraging early clinical activity, particularly in treatment-naive NSCLC patients with EGFR exon 20 insertion mutations. Its high response rates and manageable safety profile in the Phase 1 trial suggest it could be a valuable addition to the therapeutic armamentarium for this patient population with limited treatment options. Further investigation in ongoing and future clinical trials will be crucial to fully define its efficacy and role in the evolving landscape of EGFR-mutant NSCLC treatment.

References

In Vitro Activity of Pruvonertinib Against EGFR Mutations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvonertinib (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) inhibitor with significant potential in antineoplastic therapy.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound against various EGFR mutations. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, inhibitory potency, and the experimental methodologies used for its evaluation. This compound selectively targets EGFR with exon 20 insertion (Ex20ins) activating mutations and the T790M gatekeeper mutation, thereby inhibiting EGFR-mediated signaling and inducing cell death in tumor cells overexpressing these mutations.[1][2]

Introduction to this compound and EGFR Mutations

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy against common activating mutations (e.g., exon 19 deletions and L858R), the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and exon 20 insertions, has necessitated the development of next-generation inhibitors.[6][7]

This compound is a third-generation EGFR TKI designed to selectively target these resistant mutations while sparing wild-type (WT) EGFR, potentially leading to a wider therapeutic window and reduced side effects.[1][7] Its mechanism of action involves binding to the ATP-binding site of the mutant EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8]

Quantitative Analysis of In Vitro Activity

The in vitro potency of this compound and other EGFR inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various EGFR mutations. While specific IC50 values for this compound are not extensively detailed in the provided search results, the following table summarizes representative data for third-generation EGFR TKIs against key EGFR mutations, which can serve as a proxy for understanding the expected activity profile of this compound.

EGFR MutationInhibitor ClassRepresentative IC50 (nM)Cellular Context
Wild-Type (WT) Third-Generation>100Ba/F3 cells
L858R Third-Generation1 - 10Ba/F3 cells
Exon 19 Deletion Third-Generation1 - 10PC-9 cells
T790M Third-Generation1 - 20Ba/F3 cells
L858R/T790M Third-Generation1 - 20H1975 cells
Exon 20 Insertion Third-Generation10 - 100+Ba/F3 cells

Note: The IC50 values presented are representative of third-generation EGFR inhibitors and are intended for comparative purposes. Actual values for this compound may vary.

Experimental Protocols

The in vitro characterization of this compound's activity against EGFR mutations involves a series of well-established experimental protocols. The following sections detail the methodologies for key assays.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant EGFR proteins.

Materials:

  • Purified recombinant EGFR enzymes (WT and various mutants)

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA)[9]

  • ATP

  • Substrate (e.g., a synthetic peptide like Y12-Sox)[9]

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the EGFR enzyme to the kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes at 27°C) to allow for compound binding.[9]

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.[9]

  • Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485). The rate of fluorescence increase is proportional to the kinase activity.[9]

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Plot the initial velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.

Materials:

  • Cancer cell lines with known EGFR status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).[9]

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or EC50 value.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways that are aberrantly activated by mutant EGFR. The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[][8] This initiates cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[8][10] this compound, by blocking the initial phosphorylation event, effectively shuts down these oncogenic signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: EGFR Signaling Pathway and this compound Inhibition.

Experimental and Logical Workflows

The systematic evaluation of this compound's in vitro activity follows a logical progression from biochemical assays to cell-based functional assays.

Experimental_Workflow Compound_Synthesis This compound Synthesis and Purification Biochemical_Assay EGFR Kinase Assay (WT and Mutants) Compound_Synthesis->Biochemical_Assay Cell_Viability_Assay Cell Proliferation/ Viability Assay Compound_Synthesis->Cell_Viability_Assay Data_Analysis IC50/EC50 Determination and Selectivity Profiling Biochemical_Assay->Data_Analysis Cell_Line_Selection Selection of EGFR-Mutant Cancer Cell Lines Cell_Line_Selection->Cell_Viability_Assay Downstream_Signaling_Analysis Western Blot for Phospho-EGFR, p-ERK, p-AKT Cell_Viability_Assay->Downstream_Signaling_Analysis Downstream_Signaling_Analysis->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Evaluation.

The selectivity of this compound for mutant EGFR over wild-type EGFR is a critical aspect of its therapeutic potential.

Logical_Relationship cluster_mutant Mutant EGFR cluster_wt Wild-Type EGFR This compound This compound T790M T790M This compound->T790M High Potency Exon20ins Exon20ins This compound->Exon20ins High Potency L858R_T790M L858R_T790M This compound->L858R_T790M High Potency WT_EGFR WT_EGFR This compound->WT_EGFR Low Potency

Figure 3: this compound's Selectivity for Mutant EGFR.

Conclusion

This compound demonstrates the hallmark characteristics of a third-generation EGFR inhibitor, with potent in vitro activity against clinically relevant resistance mutations such as T790M and exon 20 insertions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for Pruvonertinib (YK-029A) in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Pruvonertinib (YK-029A), a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] While primarily targeting EGFR variants in non-small cell lung cancer (NSCLC), these assays are designed to provide a broader understanding of its biological effects on key cellular processes, including cell proliferation, signal transduction, and immune responses.

Mechanism of Action

This compound is an orally active, third-generation EGFR tyrosine kinase inhibitor (TKI).[3][4] It covalently binds to the EGFR kinase domain, effectively inhibiting its signaling cascade.[3] This inhibition suppresses the proliferation of cancer cells driven by EGFR mutations, including T790M and exon 20 insertions.[2] Downstream of EGFR, key signaling pathways affected include the RAS-RAF-MAPK, PI3K/AKT, and NF-κB pathways, which are crucial for cell survival and proliferation.[5]

Data Presentation

In Vitro Efficacy of this compound (YK-029A)
Cell LineEGFR Mutation StatusAssay TypeEndpointThis compound (YK-029A) ActivityReference
A431Wild-Type EGFR OverexpressionProliferationGI50237 nMBioWorld (2023)
PC-9EGFR exon 19 deletionProliferationGI507.2 nMBioWorld (2023)
HCC827EGFR exon 19 deletionProliferationGI503.4 nMBioWorld (2023)
H1975EGFR L858R/T790MProliferationGI5012 nMBioWorld (2023)
Ba/F3EGFR exon 20 insertionProliferationGI5069 nMBioWorld (2023)

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

This compound (YK-029A) Inhibition of EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (YK-029A) This compound->EGFR Inhibits EGF EGF EGF->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation NFkB->Proliferation B_Cell_Proliferation_Workflow Isolate_B_Cells Isolate Primary B-Cells CFSE_Stain Stain with CFSE Isolate_B_Cells->CFSE_Stain Seed_Cells Seed in 96-well Plate CFSE_Stain->Seed_Cells Add_this compound Add this compound (or Vehicle) Seed_Cells->Add_this compound Stimulate Stimulate with Anti-IgM/LPS Add_this compound->Stimulate Incubate Incubate (72-96h) Stimulate->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Analyze_Data Analyze Proliferation Index Flow_Cytometry->Analyze_Data NFkB_Workflow Seed_Cells Seed Cells in 96-well Plate Transfect Transfect with NF-κB Luciferase Reporter Seed_Cells->Transfect Add_this compound Add this compound (or Vehicle) Transfect->Add_this compound Stimulate Stimulate with TNF-α Add_this compound->Stimulate Incubate Incubate (6-8h) Stimulate->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Analyze_Data Analyze NF-κB Inhibition Measure_Luminescence->Analyze_Data Cytokine_Release_Workflow Isolate_PBMCs Isolate Human PBMCs Seed_Cells Seed in 96-well Plate Isolate_PBMCs->Seed_Cells Add_this compound Add this compound (or Vehicle) Seed_Cells->Add_this compound Stimulate Stimulate with PHA Add_this compound->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA/Multiplex) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Cytokine Profile Measure_Cytokines->Analyze_Data

References

Application Notes and Protocols for YK-029A Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-029A is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations, including exon 20 insertions, which are typically resistant to earlier-generation TKIs.[1][2] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a valuable preclinical platform for evaluating the efficacy of targeted therapies like YK-029A as they better recapitulate the heterogeneity of human tumors.[3][4] These application notes provide detailed protocols and data for the administration of YK-029A in NSCLC PDX models, aiding researchers in the design and execution of preclinical studies.

Data Presentation

In Vivo Efficacy of YK-029A in a Gefitinib-Resistant Xenograft Model
ModelTreatment GroupDose (mg/kg, p.o.)Tumor Growth Inhibition (%)Reference
H1975 (gefitinib-resistant)YK-029A593[5]
H1975 (gefitinib-resistant)YK-029A10103[5]
H1975 (gefitinib-resistant)YK-029A20111[5]
Pharmacodynamic Effects of YK-029A in a PDX Model
ModelTreatment GroupDose (mg/kg, p.o.)Time Post-AdministrationReduction in EGFR Phosphorylation (%)Reference
LU0387 PDXYK-029A802 hours56[5]
LU0387 PDXYK-029A804 hours84[5]

Experimental Protocols

Establishment of Non-Small Cell Lung Cancer (NSCLC) PDX Models

This protocol outlines the general procedure for establishing NSCLC PDX models from patient tumor tissue.

Materials:

  • Freshly resected NSCLC tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or Balb/c nude)[1][6]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • Anesthetics

Procedure:

  • Tumor Tissue Preparation:

    • Obtain fresh tumor tissue from surgically resected NSCLC specimens in a sterile container on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or necrotic tissue.

    • Cut the tumor into small fragments of approximately 3-5 mm³.[1]

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring:

    • Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.

    • Once a palpable tumor is present, measure the tumor volume using calipers at least twice a week.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • When the tumor volume reaches approximately 100-200 mm³, the mice are ready for randomization into treatment groups.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, the tumor can be excised and passaged to a new cohort of mice to expand the model.

Preparation and Administration of YK-029A

This protocol describes the preparation of YK-029A for oral administration in mice.

Materials:

  • YK-029A compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of YK-029A powder based on the desired concentration and the number of animals to be dosed.

    • If using a suspension vehicle like 0.5% CMC, gradually add the vehicle to the YK-029A powder in a mortar and pestle or a small beaker and triturate until a uniform suspension is achieved.

    • If using a solution-based vehicle, first dissolve the YK-029A in DMSO and then add the other components of the vehicle in the specified order, vortexing between each addition to ensure complete dissolution.

    • Prepare the formulation fresh daily.

  • Oral Administration (Gavage):

    • Accurately weigh each mouse to determine the correct volume of the YK-029A formulation to administer.

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus and deliver the formulation directly into the stomach. The volume should typically be around 100-200 µL for a 20-25g mouse.

    • Administer the treatment at the specified frequency (e.g., once daily) and for the predetermined duration of the study.

Evaluation of Antitumor Efficacy

This protocol details the methods for assessing the in vivo antitumor activity of YK-029A.

Procedure:

  • Tumor Volume Measurement:

    • Measure the tumor dimensions (length and width) with digital calipers at regular intervals (e.g., twice weekly).

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight and Health Monitoring:

    • Monitor the body weight of the mice at each tumor measurement to assess for any treatment-related toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Calculation of Tumor Growth Inhibition (TGI):

    • At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group.

    • TGI (%) can be calculated using the following formula: TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at end) - (Mean Tumor Volume of Treated Group at start)) / ((Mean Tumor Volume of Control Group at end) - (Mean Tumor Volume of Control Group at start))] x 100

  • Pharmacodynamic Analysis:

    • At specified time points after the final dose, tumors can be harvested for biomarker analysis.

    • Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins such as AKT and ERK to confirm target engagement and pathway inhibition.[5]

Visualizations

Signaling Pathway of YK-029A Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGFα EGFR EGFR (Exon 20 Insertion) Ligand->EGFR Binds and Activates P P EGFR->P Autophosphorylation YK029A YK-029A YK029A->EGFR Inhibits Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of YK-029A.

Experimental Workflow for YK-029A Administration in PDX Models

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis PatientTumor Patient Tumor (NSCLC) Implantation Subcutaneous Implantation PatientTumor->Implantation Surgical Resection PDX PDX Model Growth (Tumor Volume ~100-200 mm³) Implantation->PDX In Immunodeficient Mice Randomization Randomization PDX->Randomization TreatmentGroup YK-029A Treatment (Oral Gavage) Randomization->TreatmentGroup ControlGroup Vehicle Control (Oral Gavage) Randomization->ControlGroup Monitoring Tumor Measurement & Body Weight Monitoring TreatmentGroup->Monitoring ControlGroup->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI PD Pharmacodynamics (Western Blot) Endpoint->PD

Caption: Experimental workflow for YK-029A efficacy testing in PDX models.

References

Application Notes and Protocols for Pirtobrutinib (Pruvonertinib) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, formulation, and experimental protocols for the preclinical evaluation of Pirtobrutinib, a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor. The information is intended to guide researchers in designing and executing in vivo studies to assess the efficacy and pharmacokinetic profile of this compound.

Mechanism of Action

Pirtobrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[5] By binding to BTK, Pirtobrutinib effectively blocks downstream signaling, leading to the inhibition of malignant B-cell growth.[6][7] A key feature of Pirtobrutinib is its non-covalent binding to BTK, which allows it to inhibit both wild-type and C481-mutant BTK, a common mechanism of resistance to covalent BTK inhibitors.[1][4]

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates AKT AKT BTK->AKT activates Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK inhibits NFkB NF-κB PLCG2->NFkB leads to AKT->NFkB leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes

Caption: Pirtobrutinib inhibits BTK in the BCR pathway.

Formulation for Animal Studies

Pirtobrutinib is orally bioavailable.[8] For preclinical studies in rodents, a suspension formulation is typically used for oral gavage.

Recommended Vehicle: A common vehicle for suspending hydrophobic compounds like Pirtobrutinib for oral administration in animal studies is an aqueous solution containing a suspending agent and a surfactant.

  • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)

  • Surfactant: 0.1% - 0.5% (v/v) Tween 80 (Polysorbate 80)

Protocol for Formulation Preparation:

  • Prepare the Vehicle:

    • In a sterile beaker, add the required volume of sterile water.

    • Slowly add 0.5% (w/v) of CMC-Na while stirring continuously to avoid clumping.

    • Heat the solution gently (to no more than 40-50°C) and continue stirring until the CMC-Na is fully dissolved and the solution is clear.

    • Allow the solution to cool to room temperature.

    • Add 0.1% to 0.5% (v/v) of Tween 80 and mix thoroughly.

  • Prepare the Pirtobrutinib Suspension:

    • Weigh the required amount of Pirtobrutinib powder based on the desired concentration and the total volume needed for the study.

    • Gradually add the Pirtobrutinib powder to the prepared vehicle while vortexing or stirring continuously to ensure a homogenous suspension.

    • Continue mixing until no clumps are visible.

    • The suspension should be stored at 2-8°C and protected from light. It is recommended to prepare the suspension fresh daily or assess its stability if stored for longer periods. Before each administration, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.

Dosing Information in Animal Models

The following tables summarize the reported dosing regimens for Pirtobrutinib in various preclinical models.

Table 1: Efficacy Studies in Mouse Xenograft Models

Cell LineMouse StrainAdministration RouteDosing RegimenDurationReference
OCI-Ly10Athymic NudeOral Gavage10, 50 mg/kg BID28 days[3]
TMD8Balb/c SCIDOral Gavage15, 30 mg/kg BID18 days[3]
TMD8 (BTK C481S)Balb/c SCIDOral Gavage3, 10, 30 mg/kg BID14 days[3]
REC-1Athymic NudeOral Gavage10, 30, 50 mg/kg BID21 days[3]

Table 2: Pharmacokinetic Study in Rats

SpeciesAdministration RouteDosingFormulationReference
RatIntragastric10 mg/kg (single dose)0.5% CMC-Na[8]

Table 3: Preclinical Pharmacokinetic and Toxicity Data

SpeciesParameterValueConditionsReference
RatCmax344 ± 56.6 ng/mL10 mg/kg, single oral dose[8]
Tmax1.08 ± 0.736 h10 mg/kg, single oral dose[8]
t1/22.95 ± 0.121 h10 mg/kg, single oral dose[8]
RatKey Toxicity FindingDecreased T-cell dependent antibody response0.69-fold human exposure[2]
DogKey Toxicity FindingMinimal to mild corneal lesions0.42-fold human exposure[2]

Experimental Protocols for Xenograft Efficacy Studies

The following is a generalized protocol for establishing and evaluating the efficacy of Pirtobrutinib in lymphoma xenograft models.

Xenograft Study Workflow

Caption: Workflow for a typical xenograft study.

Materials:

  • Lymphoma cell lines (e.g., OCI-Ly10, TMD8, REC-1)

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., athymic nude or SCID, 6-8 weeks old)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

  • Pirtobrutinib and vehicle components

Procedure:

  • Cell Culture:

    • Culture the selected lymphoma cell line according to the supplier's recommendations.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer Pirtobrutinib suspension or vehicle via oral gavage at the specified dose and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment tolerance.

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of Pirtobrutinib.

These notes and protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. Always adhere to ethical and regulatory standards for animal research.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Pruvonertinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[1]

Pruvonertinib (also known as YK-029A) is a potent, orally active inhibitor targeting mutant forms of EGFR, specifically those with the T790M mutation and exon 20 insertions.[3] By acting as an ATP-competitive inhibitor, this compound blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades.[1][4] Western blotting is a fundamental technique used to detect the phosphorylation status of EGFR and assess the efficacy of inhibitors like this compound.[1] This document provides a detailed protocol for treating cells with this compound and subsequently analyzing p-EGFR levels by Western blot.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the inhibitory action of this compound on receptor phosphorylation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->EGFR Inhibits Phosphorylation WB_Workflow A 1. Cell Culture & Seeding B 2. Serum Starvation (Optional, 16-24h) A->B C 3. This compound Treatment (e.g., 1-4 hours) B->C D 4. EGF Stimulation (e.g., 100 ng/mL, 15-30 min) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Sample Preparation & SDS-PAGE F->G H 8. Protein Transfer (PVDF membrane) G->H I 9. Blocking (5% BSA in TBST) H->I J 10. Primary Antibody Incubation (Anti-p-EGFR, overnight at 4°C) I->J K 11. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) J->K L 12. Detection (ECL Substrate) K->L M 13. Imaging & Data Analysis L->M

References

YK-029A: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-029A, also known as Pruvonertinib, is a third-generation, orally bioavailable, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high potency and selectivity against EGFR harboring the T790M resistance mutation and various exon 20 insertion (ex20ins) mutations, which are typically resistant to earlier generation EGFR tyrosine kinase inhibitors (TKIs). YK-029A is currently under investigation for the treatment of non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the preparation and use of YK-029A in a laboratory setting, along with its known solubility characteristics and biological activity.

Chemical and Physical Properties

PropertyData
Synonyms This compound
Appearance Crystalline solid
Primary Solvent DMSO is the recommended solvent for creating high-concentration stock solutions for in vitro use.[1][2][3]
Aqueous Solubility Similar to other EGFR TKIs, YK-029A is expected to be poorly soluble in aqueous solutions like water and PBS.[1]
Ethanol Solubility Expected to be insoluble or poorly soluble.[1][4]

Biological Activity

YK-029A has demonstrated potent anti-proliferative activity against various EGFR-mutant cancer cell lines.

Cell LineEGFR Mutation StatusGI50 (nM)Reference
A431Wild-Type (overexpression)237BioWorld
PC-9Exon 19 Deletion7.2BioWorld
HCC827Exon 19 Deletion3.4BioWorld
H1975L858R, T790M12BioWorld
Ba/F3Exon 20 Insertion69BioWorld

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cellular growth.

Signaling Pathway

YK-029A exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. By covalently binding to the ATP-binding site in the kinase domain of mutant EGFR, YK-029A blocks the autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_ras_raf RAS/RAF/MEK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR Mutant EGFR (Exon 20 Insertion / T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K YK029A YK-029A YK029A->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

YK-029A inhibits mutant EGFR, blocking downstream pro-survival pathways.

Experimental Protocols

Protocol 1: Preparation of YK-029A Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for use in cell-based assays.

In_Vitro_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Weigh YK-029A powder dissolve Add anhydrous DMSO to desired concentration (e.g., 10 mM) start->dissolve vortex Vortex and/or sonicate until fully dissolved dissolve->vortex sterilize Filter-sterilize (0.22 µm filter) vortex->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Serially dilute in culture medium thaw->dilute treat Treat cells dilute->treat

Workflow for preparing and using YK-029A in cell culture experiments.

Methodology:

  • Weighing: Accurately weigh the required amount of YK-029A powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure the compound is fully dissolved. Visually inspect for any undissolved particulates.

  • Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

  • Usage: When ready to use, thaw an aliquot at room temperature. Further dilute the stock solution to the final working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of YK-029A Formulation for In Vivo Animal Studies

This protocol is adapted from a commercially available formulation and is intended for oral administration in animal models.[5]

Materials:

  • YK-029A powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Formulation (to yield a 2.5 mg/mL solution):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Methodology:

  • Initial Dissolution: Prepare a concentrated stock of YK-029A in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, combine the PEG300 and Tween-80.

  • Mixing: Add the YK-029A DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly until a clear, homogenous solution is formed.

  • Final Formulation: Add the saline to the mixture to reach the final volume and concentration. Mix again until the solution is completely clear.

  • Administration: The resulting 2.5 mg/mL solution can be administered via oral gavage. It is recommended to prepare this formulation fresh before each use. If continuous dosing for more than two weeks is planned, the stability of this formulation should be carefully considered.[5]

Safety Precautions

YK-029A is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound in its powdered form or in solution. Handle in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Immunohistochemistry for Target Validation in Pruvonertinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib is an investigational kinase inhibitor under evaluation for its therapeutic potential. As with any targeted therapy, robust validation of its mechanism of action is crucial for clinical development. Immunohistochemistry (IHC) is a powerful and widely used technique for visualizing protein expression and phosphorylation status within the cellular context of tissue samples.[1][2][3] This allows for the direct assessment of target engagement and the pharmacodynamic effects of inhibitors like this compound in preclinical and clinical specimens.

These application notes provide a detailed protocol for utilizing immunohistochemistry to validate the target of this compound and to assess its impact on downstream signaling pathways. The protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

Data Presentation

The following table summarizes hypothetical quantitative data from an IHC study designed to validate the target of this compound. The data illustrates the expected changes in the expression and phosphorylation of the target protein and a key downstream signaling molecule in response to this compound treatment in a xenograft model.

Target AnalyteTreatment GroupStaining Intensity (H-Score)Percentage of Positive Cells (%)
Phospho-Target Kinase (p-TK) Vehicle Control250 ± 2585 ± 5
This compound (10 mg/kg)50 ± 1515 ± 5
Total Target Kinase (t-TK) Vehicle Control280 ± 2090 ± 5
This compound (10 mg/kg)275 ± 2288 ± 6
Phospho-Downstream Protein (p-DSP) Vehicle Control230 ± 3080 ± 8
This compound (10 mg/kg)45 ± 1012 ± 4
Total Downstream Protein (t-DSP) Vehicle Control260 ± 2885 ± 7
This compound (10 mg/kg)255 ± 2583 ± 6

H-Score is a semi-quantitative measure of staining intensity calculated as: Σ(i x pi), where 'i' is the intensity score (0, 1, 2, 3) and 'pi' is the percentage of cells with that intensity. Data are presented as mean ± standard deviation.

Signaling Pathway

This compound is hypothesized to be an inhibitor of a receptor tyrosine kinase (RTK), a class of proteins frequently implicated in oncogenesis.[4] Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] this compound is designed to block the ATP-binding site of the target kinase, thereby inhibiting its autophosphorylation and abrogating downstream signaling.

Pruvonertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand Ligand->RTK Binds This compound This compound This compound->RTK Inhibits Autophosphorylation

This compound inhibits RTK autophosphorylation and downstream signaling.

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Target Validation in FFPE Tissues

This protocol outlines the steps for detecting the total and phosphorylated forms of the target kinase and a downstream signaling protein in formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.
  • Hydrate slides through a graded series of ethanol solutions: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
  • Rinse with distilled water.

2. Antigen Retrieval:

  • This step is crucial for unmasking epitopes that may be altered by formalin fixation.[2][3][7]
  • Heat-Induced Epitope Retrieval (HIER) is recommended.[2][3]
  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
  • Allow the slides to cool in the buffer for 20 minutes at room temperature.
  • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Blocking Endogenous Peroxidase:

  • Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
  • Rinse with TBST.

4. Blocking Non-Specific Binding:

  • Incubate sections with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibodies (e.g., rabbit anti-phospho-Target Kinase, mouse anti-total-Target Kinase) to their optimal concentration in the blocking buffer.
  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides three times in TBST for 5 minutes each.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) for 1 hour at room temperature.[1]

7. Signal Detection:

  • Rinse slides three times in TBST for 5 minutes each.
  • Apply the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired stain intensity develops. Monitor under a microscope.
  • Rinse with distilled water to stop the reaction.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin to visualize cell nuclei.
  • Dehydrate the sections through a graded series of ethanol and clear in xylene.
  • Mount the coverslip with a permanent mounting medium.

Experimental Workflow

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization 1. Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval 2. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking 3. Blocking Endogenous Peroxidase AntigenRetrieval->Blocking NonSpecificBlocking 4. Blocking Non-Specific Binding Blocking->NonSpecificBlocking PrimaryAb 5. Primary Antibody Incubation (e.g., anti-p-TK) NonSpecificBlocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Signal Detection (DAB) SecondaryAb->Detection Counterstain 8. Counterstaining & Mounting Detection->Counterstain Analysis End: Microscopic Analysis & Scoring Counterstain->Analysis

Step-by-step workflow for immunohistochemical staining.

Expected Results and Interpretation

Successful IHC staining will allow for the visualization and semi-quantification of the target protein's expression and phosphorylation status within the tissue. A significant reduction in the staining intensity of the phosphorylated target kinase in this compound-treated tissues compared to vehicle-treated controls would provide strong evidence of target engagement and inhibition. Similarly, a decrease in the phosphorylation of a key downstream signaling protein would indicate the desired pharmacodynamic effect of the drug. No significant change in the total protein levels of the target kinase or the downstream protein is expected, confirming that the inhibitor's effect is on the protein's activity rather than its expression. These results are critical for validating the mechanism of action of this compound and informing its clinical development.[8][9]

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Pruvonertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib is a potent and selective, next-generation non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. In various B-cell malignancies, such as Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, promoting tumor cell growth and survival. By inhibiting BTK, this compound effectively disrupts these pro-survival signals, leading to cell cycle arrest and induction of apoptosis.

Flow cytometry is a powerful and indispensable technique for the precise quantification of apoptosis in individual cells. It allows for the rapid analysis of large cell populations and the simultaneous measurement of multiple cellular characteristics. This document provides detailed protocols for assessing this compound-induced apoptosis using three key flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for plasma membrane changes, mitochondrial membrane potential analysis, and caspase activity measurement.

This compound's Mechanism of Action in Inducing Apoptosis

BTK is a key mediator of BCR signaling that activates downstream pathways crucial for B-cell survival, including NF-κB.[1] Inhibition of BTK by this compound blocks the phosphorylation of downstream targets, disrupting the NF-κB signaling cascade. This disruption leads to the downregulation of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, such as Bcl-xL and Mcl-1.[1] The subsequent imbalance between pro- and anti-apoptotic proteins results in the permeabilization of the outer mitochondrial membrane, release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates This compound This compound This compound->BTK Inhibits NFkB NF-κB Pathway BTK->NFkB Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-xL, Mcl-1) NFkB->Anti_Apoptotic Promotes Transcription Mito Mitochondrial Permeabilization Anti_Apoptotic->Mito Inhibits Caspases Caspase Activation Mito->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: this compound's mechanism of action.

Data Presentation

Quantitative analysis is crucial for evaluating the efficacy of an anti-cancer agent. The following tables provide an example of how to present apoptosis data obtained from flow cytometry experiments.

Note: The following data is illustrative and based on studies with the first-generation BTK inhibitor, Ibrutinib , in Mantle Cell Lymphoma (MCL) cell lines, as specific quantitative flow cytometry data for this compound was not publicly available at the time of this writing.[1] Researchers should generate and present their own data for this compound in a similar format.

Table 1: Dose-Dependent Induction of Apoptosis by BTK Inhibition in MCL Cell Lines

Cell Line Treatment (24h) Concentration (µM) Early Apoptotic Cells (%) (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) Total Apoptotic Cells (%)
Mino Vehicle (DMSO) - 3.5 ± 0.8 2.1 ± 0.5 5.6 ± 1.3
Ibrutinib 1.0 15.2 ± 2.1 5.4 ± 1.0 20.6 ± 3.1
Ibrutinib 5.0 28.9 ± 3.5 12.7 ± 2.2 41.6 ± 5.7
Ibrutinib 10.0 45.1 ± 4.2 20.3 ± 3.1 65.4 ± 7.3
JeKo-1 Vehicle (DMSO) - 4.1 ± 0.9 2.5 ± 0.6 6.6 ± 1.5
Ibrutinib 1.0 18.7 ± 2.5 6.1 ± 1.2 24.8 ± 3.7
Ibrutinib 5.0 33.4 ± 3.9 15.8 ± 2.5 49.2 ± 6.4

| | Ibrutinib | 10.0 | 52.6 ± 5.1 | 25.9 ± 3.8 | 78.5 ± 8.9 |

Table 2: Time-Course of Apoptosis Induction by BTK Inhibition (5.0 µM)

Cell Line Treatment Time Early Apoptotic Cells (%) (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) Total Apoptotic Cells (%)
Mino 12h 14.5 ± 1.9 4.8 ± 0.9 19.3 ± 2.8
24h 28.9 ± 3.5 12.7 ± 2.2 41.6 ± 5.7
48h 35.2 ± 4.0 28.9 ± 3.3 64.1 ± 7.3
JeKo-1 12h 17.1 ± 2.2 5.5 ± 1.1 22.6 ± 3.3
24h 33.4 ± 3.9 15.8 ± 2.5 49.2 ± 6.4

| | 48h | 40.8 ± 4.5 | 34.1 ± 3.9 | 74.9 ± 8.4 |

Experimental Workflow and Protocols

A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment, staining with fluorescent probes, and subsequent analysis on a flow cytometer.

A 1. Cell Culture Seed cells (e.g., MCL cell lines) at optimal density. B 2. Treatment Treat cells with this compound (dose-response & time-course). A->B C 3. Cell Harvesting Collect both adherent and suspension cells. B->C D 4. Staining Incubate cells with specific fluorescent apoptosis probes. C->D E 5. Flow Cytometry Acquire data on a flow cytometer. D->E F 6. Data Analysis Gate cell populations to quantify apoptosis levels. E->F

Figure 2: General experimental workflow.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This is the most common method for detecting apoptosis. It identifies the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[2]

Materials:

  • FITC-Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS), cold

  • Microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Seed and culture cells to the desired density and treat with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Harvest 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, collect the supernatant containing floating cells and combine with trypsinized adherent cells.

  • Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) x_mid_start x_mid_end x_mid_start->x_mid_end y_mid_start y_mid_end y_mid_start->y_mid_end

Figure 3: Interpretation of Annexin V/PI results.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.

Principle: In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the negatively charged mitochondrial matrix. Upon induction of apoptosis, the ΔΨm collapses, and the dye is dispersed throughout the cell, leading to a detectable shift in fluorescence.[3] With JC-1, healthy mitochondria with high ΔΨm form "J-aggregates" that fluoresce red, while apoptotic cells with low ΔΨm contain monomeric JC-1, which fluoresces green.[4]

Materials:

  • JC-1 reagent (or TMRE/TMRM)

  • Cell culture medium

  • PBS, cold

  • Flow cytometer with 488 nm and/or 561 nm lasers

Procedure:

  • Culture and treat cells with this compound as described in Protocol 1. Include a positive control for depolarization (e.g., CCCP).

  • Harvest 1-5 x 10⁵ cells and wash once with warm cell culture medium.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in warm medium).

  • Resuspend the cell pellet in the JC-1 staining solution.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Centrifuge the cells (400 x g for 5 minutes) and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the final cell pellet in 300-500 µL of cold PBS.

  • Analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel, ~525 nm) and red fluorescence (e.g., PE channel, ~590 nm).

Data Interpretation:

  • Healthy Cells: High red fluorescence and low green fluorescence.

  • Apoptotic Cells: A significant shift from red to green fluorescence, indicating loss of ΔΨm.

Protocol 3: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Principle: This assay uses a cell-permeable, non-toxic substrate, such as TF2-DEVD-FMK, which contains the caspase-3/7 recognition sequence (DEVD) linked to a green fluorescent dye (TF2).[5][6] In apoptotic cells, activated caspase-3/7 cleaves the substrate, and the fluorescent component binds irreversibly to the active enzyme, causing the cell to fluoresce green.[6]

Materials:

  • Fluorogenic Caspase-3/7 reagent (e.g., TF2-DEVD-FMK)

  • Wash Buffer or Assay Buffer (provided with kit)

  • Cell culture medium

  • Flow cytometer with 488 nm laser

Procedure:

  • Culture and treat approximately 5 x 10⁵ cells/mL with this compound. Include positive and negative controls.

  • Add the Caspase-3/7 reagent directly to the cell culture media at the concentration recommended by the manufacturer (e.g., 1 µL of 500X stock per 0.5 mL of cell suspension).[5]

  • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Harvest the cells by centrifugation. For adherent cells, gently lift them to keep membranes intact.

  • Wash the cells with the provided assay buffer or PBS to remove unbound reagent.

  • Resuspend the final cell pellet in 300-500 µL of assay buffer.

  • Analyze by flow cytometry using the FITC channel (~530 nm).

Data Interpretation:

  • An increase in the mean fluorescence intensity (MFI) or the percentage of green-fluorescent cells in the treated population compared to the control indicates activation of caspase-3/7 and induction of apoptosis.

References

Application Notes and Protocols: CRISPR-Cas9 Screening for Pruvonertinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvonertinib (YK-029A) is an orally bioavailable, potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), specifically targeting tumors harboring the T790M resistance mutation and exon 20 insertions[1][2]. While targeted therapies like this compound offer significant promise in oncology, the emergence of drug resistance remains a primary obstacle to long-term efficacy. Understanding the genetic basis of resistance is paramount for the development of next-generation therapies and combination strategies to overcome this challenge.

This document provides a comprehensive guide to utilizing genome-wide CRISPR-Cas9 loss-of-function screens to identify and characterize genes whose inactivation confers resistance to this compound. These application notes detail the experimental workflow, from cell line selection and library transduction to data analysis and hit validation. The provided protocols offer step-by-step instructions for key experimental procedures.

Data Presentation: Summarizing Putative Resistance Genes

A successful CRISPR-Cas9 screen will identify genes whose knockout leads to enrichment in the this compound-treated cell population. The results are typically presented as a ranked list of genes based on statistical significance. The following tables provide a template for summarizing quantitative data from such a screen.

Table 1: Top Candidate Genes Conferring Resistance to this compound

Gene SymbolGene DescriptionEnrichment Score (e.g., Log2 Fold Change)Statistical Value (e.g., p-value or FDR)
Gene ADescription of Gene A's function5.81.2e-8
Gene BDescription of Gene B's function5.23.5e-7
Gene CDescription of Gene C's function4.99.1e-7
Gene DDescription of Gene D's function4.52.4e-6
Gene EDescription of Gene E's function4.18.7e-6

Table 2: Pathway Analysis of Enriched Genes

Pathway NameNumber of Genesp-value
PI3K-Akt Signaling Pathway81.5e-5
MAPK Signaling Pathway63.2e-4
Cell Cycle Regulation59.8e-4
Focal Adhesion42.1e-3

Signaling Pathways and Experimental Workflow

EGFR Signaling and Potential Resistance Mechanisms

This compound targets mutant EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The two major pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Potential Resistance Mechanisms EGFR Mutant EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bypass Bypass Signaling (e.g., MET, AXL activation) Bypass->RAS Bypass->PI3K Downstream Downstream Mutations (e.g., KRAS, PIK3CA)

Caption: EGFR signaling pathway and potential resistance mechanisms to this compound.

CRISPR-Cas9 Screening Workflow

The workflow for a pooled CRISPR-Cas9 knockout screen to identify this compound resistance genes involves several key steps, from library transduction to bioinformatic analysis.

CRISPR_Workflow cluster_prep 1. Library Preparation & Transduction cluster_selection 2. Selection cluster_treatment 3. Drug Treatment cluster_analysis 4. Analysis cluster_validation 5. Hit Validation Lentivirus Lentiviral CRISPR Knockout Library Transduction Lentiviral Transduction Lentivirus->Transduction Cells Cas9-expressing Cancer Cell Line Cells->Transduction Puromycin Puromycin Selection Transduction->Puromycin T0 T0 (Initial Population) Puromycin->T0 Control Control (DMSO) T0->Control Treatment This compound T0->Treatment gDNA Genomic DNA Extraction Control->gDNA Treatment->gDNA NGS NGS Library Prep & Sequencing gDNA->NGS Bioinformatics Bioinformatic Analysis (Gene Enrichment) NGS->Bioinformatics Hits Identify Candidate Resistance Genes Bioinformatics->Hits Validation Individual Gene Knockout & Functional Assays Hits->Validation

Caption: Experimental workflow for a CRISPR-Cas9 screen for this compound resistance.

Experimental Protocols

Protocol 1: Lentiviral Transduction of CRISPR-Cas9 Library

This protocol outlines the steps for transducing a pooled CRISPR-Cas9 library into a Cas9-expressing cancer cell line.

Materials:

  • Cas9-expressing cancer cell line of interest

  • Pooled lentiviral CRISPR-Cas9 library

  • Complete cell culture medium

  • Polybrene

  • Puromycin

  • 6-well plates and standard cell culture equipment

Procedure:

  • Cell Seeding: The day before transduction, seed Cas9-expressing cells in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.

  • Lentivirus Preparation: Thaw the lentiviral CRISPR library on ice.

  • Transduction:

    • On the day of transduction, replace the cell culture medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the lentiviral library to the cells at a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single guide RNA (sgRNA).

    • Incubate the cells overnight at 37°C.

  • Puromycin Selection:

    • 24 hours post-transduction, replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration to select for successfully transduced cells.

    • Continue puromycin selection for 2-3 days, or until a non-transduced control plate shows complete cell death.

  • Cell Expansion: After selection, expand the transduced cell pool for the screening experiment. A portion of the cells should be harvested at this point to serve as the initial time point (T0) reference.

Protocol 2: this compound Resistance Screen

Materials:

  • Transduced cell pool

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and standard equipment

Procedure:

  • Cell Plating: Seed the transduced cell pool into multiple flasks. Ensure a sufficient number of cells to maintain library representation (at least 200-500 cells per sgRNA).

  • Drug Treatment:

    • Treat one set of flasks with this compound at a concentration that inhibits the growth of the parental cell line (e.g., IC50 or IC80).

    • Treat a parallel set of flasks with an equivalent volume of DMSO as a vehicle control.

  • Cell Culture and Passaging:

    • Culture the cells for 14-21 days, passaging as needed. It is critical to maintain a minimum number of cells at each passage to preserve the complexity of the library.

  • Cell Harvesting: At the end of the treatment period, harvest the cells from both the this compound-treated and DMSO-treated populations.

Protocol 3: Genomic DNA Extraction and NGS Library Preparation

Materials:

  • Harvested cell pellets

  • Genomic DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit)

  • PCR reagents for sgRNA amplification

  • NGS library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina)

  • Agencourt AMPure XP beads

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, DMSO-treated, and this compound-treated cell pellets according to the manufacturer's protocol.

  • sgRNA Amplification:

    • Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR approach. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Library Purification: Purify the PCR products using AMPure XP beads to remove primers and other contaminants.

  • Library Quantification and Sequencing: Quantify the final libraries and pool them for high-throughput sequencing on an Illumina platform.

Protocol 4: Data Analysis

Procedure:

  • Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.

  • Gene-Level Enrichment Analysis: Use bioinformatics tools like MAGeCK to calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the DMSO-treated control.

  • Hit Identification: Identify genes with statistically significant enrichment of their corresponding sgRNAs in the drug-treated population. These are the candidate resistance genes.

  • Pathway Analysis: Perform pathway enrichment analysis on the list of candidate genes to identify signaling pathways that may be involved in this compound resistance.

Conclusion

CRISPR-Cas9 screening is a powerful, unbiased approach to identify genes and pathways that contribute to drug resistance. By applying the methodologies outlined in these application notes, researchers can systematically uncover the genetic determinants of resistance to this compound. The identification of such resistance mechanisms will be instrumental in designing more effective therapeutic strategies, including rational drug combinations and novel therapies to overcome resistance in patients with EGFR-mutant cancers.

References

Troubleshooting & Optimization

Technical Support Center: Managing Drug-Induced Anemia in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific drug named "Pruvonertinib" is not publicly available. This guide provides generalized information for managing anemia induced by tyrosine kinase inhibitors (TKIs) in mouse models, based on existing research. The principles and protocols described here may serve as a starting point for developing a strategy for a novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of tyrosine kinase inhibitor (TKI)-induced anemia in mouse models?

A1: TKI-induced anemia in mouse models is often multifactorial. Some TKIs, particularly anti-angiogenic ones, can cause anemia through a direct cytotoxic effect on normal endothelial cells in the bone marrow, disrupting the microenvironment necessary for erythropoiesis.[1][2] For instance, sunitinib has been shown to destroy normal vessels in the bone marrow, leading to hypoxia that affects erythrocyte and myeloid lineages.[2] Additionally, some TKIs can interfere with erythrocyte maturation. Sunitinib, for example, can induce autophagy flux inhibition in erythroid progenitors, leading to a blockage in their maturation.[1][2] In some cases, TKIs can also induce immune hemolytic anemia.[3]

Q2: What are the typical signs of anemia in mice that I should monitor for?

A2: Visual signs of anemia in mice can be subtle. Look for pallor of the footpads, ears, and tail.[4] Other general signs of declining health that can accompany anemia include lethargy, hunched posture, rough coat, and weight loss.[4] For accurate assessment, it is crucial to perform regular hematological analysis.

Q3: How is anemia quantitatively defined in mice?

A3: Anemia is generally defined by a reduction in red blood cell (RBC) count, hemoglobin concentration, or hematocrit value. A common practice is to define anemia as a hemoglobin concentration more than 2 standard deviations below the mean of baseline values for the specific mouse strain and sex being used.[3]

Q4: How frequently should I monitor blood parameters in my TKI-treated mice?

A4: The frequency of monitoring depends on the specific TKI, its dose, and the expected onset of anemia. For studies involving weekly drug administration, weekly blood collection can be appropriate.[3] However, for potent compounds or higher doses, more frequent monitoring (e.g., twice weekly) might be necessary, especially during the initial phase of the study.

Q5: What are the primary treatment strategies for managing TKI-induced anemia in a research setting?

A5: In a research setting, management strategies can include dose reduction of the TKI, administration of erythropoiesis-stimulating agents (ESAs), or supportive care such as blood transfusions in severe cases. For chemotherapy-induced anemia, which can share mechanisms with TKI-induced anemia, the use of ESAs, blood transfusions, and intravenous iron supplementation are effective approaches.[5][6] Stem cell factor (SCF) has also been shown to prevent chemotherapy-induced anemia in mice by preserving bone marrow integrity.[4]

Troubleshooting Guides

Problem 1: Unexpectedly severe anemia observed in TKI-treated mice.

Possible Cause Suggested Action
High dose of TKI Review the dosing regimen. Consider performing a dose-response study to find a better-tolerated dose that still achieves the desired therapeutic effect.
Off-target effects of the TKI Investigate the kinase selectivity profile of your TKI. It may be inhibiting pathways crucial for erythropoiesis.
Strain-specific sensitivity Different mouse strains can have varying sensitivities to drugs. If possible, test the compound in a different strain.
Underlying health issues in the mouse colony Ensure the mice are healthy before starting the experiment. Perform a health check of the colony.

Problem 2: High variability in hematological parameters between mice in the same treatment group.

Possible Cause Suggested Action
Inconsistent drug administration Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
Variable food and water intake Some TKIs can cause side effects like anorexia, leading to dehydration and nutritional deficiencies that can exacerbate anemia. Monitor food and water consumption and provide supportive care if necessary.
Stress from handling and procedures Minimize stress by using proper handling techniques and acclimatizing the animals to the procedures.
Individual differences in drug metabolism While harder to control, be aware that individual mice may metabolize the drug differently. Ensure your group sizes are large enough to account for this variability.

Quantitative Data Summary

Table 1: Hematological Effects of Selected Tyrosine Kinase Inhibitors in Mice

Tyrosine Kinase InhibitorMouse StrainDosing RegimenKey Hematological FindingsReference
SunitinibC57BL/6Continuous gavage for 14 daysSignificant decrease in hemoglobin and hematocrit. Blockage in erythrocyte maturation.[1][2]
PazopanibC57BL/6Continuous gavage for 14 daysNormal growth of erythroid colonies in vitro.[1]
AxitinibC57BL/6Continuous gavage for 14 daysNormal growth of erythroid colonies in vitro.[1]

Experimental Protocols

Protocol 1: Assessment of Anemia in Mice

  • Blood Collection:

    • Collect a small volume of blood (e.g., 20-50 µL) from the saphenous vein or tail vein.

    • For terminal studies, blood can be collected via cardiac puncture.

    • Use EDTA-coated tubes to prevent coagulation.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood.

    • Key parameters to measure include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Reticulocyte count.

  • Data Analysis:

    • Compare the hematological parameters of the TKI-treated group with the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Protocol 2: Bone Marrow Analysis

  • Bone Marrow Aspiration:

    • Euthanize the mouse and dissect the femur and tibia.

    • Flush the bone marrow from the bones using a syringe with appropriate media (e.g., PBS with 2% FBS).

  • Cell Counting:

    • Create a single-cell suspension of the bone marrow cells.

    • Count the total number of nucleated cells using a hemocytometer or an automated cell counter.

  • Flow Cytometry for Erythroid Progenitors:

    • Stain the bone marrow cells with fluorescently labeled antibodies against specific cell surface markers for different stages of erythroid development (e.g., CD71 and Ter119).

    • Analyze the stained cells using a flow cytometer to quantify the populations of proerythroblasts, basophilic erythroblasts, polychromatic erythroblasts, and orthochromatic erythroblasts.

Visualizations

TKI_Anemia_Pathway TKI Tyrosine Kinase Inhibitor (TKI) BM_Endothelial Bone Marrow Endothelial Cells TKI->BM_Endothelial Cytotoxicity Erythroid_Progenitors Erythroid Progenitors TKI->Erythroid_Progenitors Direct Inhibition/ Autophagy Block BM_Microenvironment Bone Marrow Microenvironment BM_Endothelial->BM_Microenvironment Disruption BM_Microenvironment->Erythroid_Progenitors Impaired Support Erythrocyte_Maturation Erythrocyte Maturation Erythroid_Progenitors->Erythrocyte_Maturation Reduced Differentiation Anemia Anemia Erythrocyte_Maturation->Anemia Leads to Experimental_Workflow start Start Experiment treatment Administer TKI or Vehicle to Mouse Cohorts start->treatment monitoring Monitor Clinical Signs (Pallor, Weight, Behavior) treatment->monitoring blood_collection Weekly Blood Collection (Saphenous Vein) monitoring->blood_collection terminal Terminal Endpoint: Bone Marrow Analysis, Histopathology monitoring->terminal cbc Complete Blood Count (CBC) Analysis blood_collection->cbc decision Anemia Detected? cbc->decision decision->monitoring No intervention Intervention (Dose Reduction, ESA) decision->intervention Yes intervention->monitoring end End of Study terminal->end Troubleshooting_Logic start Severe Anemia Observed q1 Is the dose appropriate? start->q1 action1 Reduce Dose or Perform Dose-Response Study q1->action1 No q2 Is there high inter-animal variability? q1->q2 Yes a1_yes Yes a1_no No end Continue with Modified Protocol action1->end action2 Review Dosing Technique, Monitor Food/Water Intake, Minimize Stress q2->action2 Yes q3 Is the mouse strain known to be sensitive? q2->q3 No a2_yes Yes a2_no No action2->end action3 Consider a Different Strain q3->action3 Yes q3->end No a3_yes Yes a3_no No action3->end

References

Technical Support Center: YK-029A In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of YK-029A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is YK-029A and what is its primary mechanism of action?

YK-029A is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including exon 20 insertions and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC).[3] YK-029A forms a covalent bond with a specific cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blocks downstream signaling pathways, such as the AKT pathway, thereby inhibiting cancer cell proliferation.[3][4]

Q2: What are the known on-target and off-target effects of YK-029A in vitro?

The primary on-target effects of YK-029A are the inhibition of mutant EGFR. While designed for selectivity, it exhibits weak inhibition of wild-type EGFR, which can lead to on-target toxicities in cellular models expressing the wild-type receptor.[1] A known off-target is Focal Adhesion Kinase (FAK), with a reported IC50 of 2.2 nM.[4]

Q3: How can I minimize the impact of wild-type EGFR inhibition in my experiments?

To minimize effects from wild-type EGFR inhibition, it is crucial to use appropriate cell models. Prioritize cell lines that endogenously express the EGFR exon 20 insertion or T790M mutation and have low to negligible levels of wild-type EGFR. If using engineered cell lines, ensure the expression of the mutant EGFR is within a physiological range.

Q4: What are the potential consequences of FAK inhibition in my cellular assays?

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Off-target inhibition of FAK by YK-029A could lead to phenotypes such as decreased cell adhesion, altered cell morphology, and reduced cell migration, which may be independent of EGFR inhibition.

Q5: How do I choose the optimal concentration of YK-029A for my in vitro experiments?

The optimal concentration will depend on the specific cell line and the desired outcome. It is recommended to perform a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition) for your specific cell model.[4] Start with a broad range of concentrations spanning several orders of magnitude around the reported GI50 values for relevant cell lines (see Table 1).

Quantitative Data Summary

Table 1: In Vitro Potency of YK-029A in Various Cell Lines

Cell LineEGFR Mutation StatusGI50 (nM)
A431Wild-Type EGFR Overexpression237
PC-9EGFR exon 19 deletion7.2
HCC827EGFR exon 19 deletion3.4
H1975EGFR L858R/T790M12
Ba/F3EGFR exon 20 insertion69

Data sourced from BioWorld.[4]

Table 2: Selectivity Profile of YK-029A

TargetIC50 (nM)
Mutant EGFR (various)See Table 1
Wild-Type EGFRWeak inhibition
FAK2.2
hERG5400

Data sourced from BioWorld.[4]

Troubleshooting Guides

Issue 1: Observed phenotype is inconsistent with known EGFR signaling.

  • Possible Cause: Off-target effects, particularly FAK inhibition, may be contributing to the observed phenotype.

  • Troubleshooting Steps:

    • Validate with a secondary inhibitor: Use a structurally different EGFR inhibitor with a known selectivity profile that does not inhibit FAK. If the phenotype is not replicated, it is likely an off-target effect of YK-029A.

    • FAK knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression. If the phenotype persists in the absence of FAK, it is more likely to be on-target.

    • Rescue experiment: In a cell line dependent on the mutant EGFR, a rescue experiment can be performed by introducing a version of the EGFR target that is resistant to YK-029A. If the phenotype is not reversed, it suggests off-target effects.

Issue 2: High levels of cytotoxicity in cell lines with low mutant EGFR expression.

  • Possible Cause: This could be due to the inhibition of wild-type EGFR or off-target kinases essential for cell survival.

  • Troubleshooting Steps:

    • Titrate the concentration: Lower the concentration of YK-029A to a range that is effective against the mutant EGFR but has minimal impact on wild-type EGFR.

    • Use a wild-type EGFR expressing cell line as a control: This will help to distinguish between on-target and off-target toxicity.

    • Assess apoptosis markers: Use assays like Caspase-Glo to determine if the observed cytotoxicity is due to apoptosis, which can provide insights into the underlying mechanism.

Experimental Protocols

Protocol 1: Determining the GI50 of YK-029A using a Cell Viability Assay

This protocol outlines a general method for determining the concentration of YK-029A that inhibits the growth of a cancer cell line by 50%.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Compound Preparation: Prepare a 10 mM stock solution of YK-029A in DMSO. Create a serial dilution series of YK-029A in culture medium.

    • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of YK-029A. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

    • Cell Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

    • Data Analysis: Plot the cell viability against the log of the YK-029A concentration and fit a dose-response curve to calculate the GI50 value.

Protocol 2: Assessing On-Target EGFR Inhibition via Western Blot

This protocol describes how to measure the inhibition of EGFR phosphorylation and its downstream effector, AKT.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of YK-029A for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, and total AKT. A loading control like GAPDH or β-actin should also be used.

      • Incubate with the appropriate secondary antibodies.

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR and AKT phosphorylation at different YK-029A concentrations.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K P YK029A YK-029A YK029A->EGFR On-Target Inhibition FAK FAK YK029A->FAK Off-Target Inhibition Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion AKT AKT PI3K->AKT P Proliferation Proliferation AKT->Proliferation

Caption: On-target and off-target effects of YK-029A.

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes Phenotype Inconsistent Phenotype Observed Validate Validate with Secondary Inhibitor Phenotype->Validate Knockdown FAK Knockdown/Knockout Phenotype->Knockdown Rescue Rescue Experiment Phenotype->Rescue OnTarget On-Target Effect Confirmed Validate->OnTarget Phenotype Replicated OffTarget Off-Target Effect Identified Validate->OffTarget Phenotype Not Replicated Knockdown->OnTarget Phenotype Persists Knockdown->OffTarget Phenotype Abolished Rescue->OnTarget Phenotype Reversed Rescue->OffTarget Phenotype Not Reversed

Caption: Troubleshooting workflow for inconsistent phenotypes.

References

Optimizing Pruvonertinib dosage to reduce cellular toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Pruvonertinib" is not publicly available. This guide is based on the characteristics of a representative Bruton's tyrosine kinase (BTK) inhibitor and is intended to serve as a practical example for researchers working with similar kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and survival. By binding to a cysteine residue in the active site of BTK, this compound blocks its activity, thereby inhibiting downstream signaling and leading to apoptosis in malignant B-cells.[1][2]

Q2: What are the common cellular toxicities associated with BTK inhibitors like this compound?

A2: While highly effective, BTK inhibitors can exhibit off-target effects leading to cellular toxicities. Common toxicities observed with this class of drugs include cardiotoxicity, hemorrhage, and increased susceptibility to infections.[1][2][3] These can be attributed to the inhibition of other kinases with similar active site structures, such as TEC family kinases and EGFR.[1]

Q3: How do I select the initial concentration range for my in vitro experiments with this compound?

A3: A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line of interest. We recommend a wide concentration range initially (e.g., 1 nM to 10 µM) to capture the full dose-response relationship. Subsequent experiments can then focus on a narrower range around the IC50 value.[4]

Q4: How can I distinguish between on-target and off-target toxicity?

A4: To differentiate between on-target and off-target effects, you can use a multi-pronged approach:

  • Rescue experiments: Overexpress a resistant mutant of BTK in your cells. If the toxicity is on-target, the resistant mutant should rescue the cells from this compound-induced death.

  • Use of a structurally unrelated BTK inhibitor: Compare the effects of this compound with another BTK inhibitor that has a different chemical scaffold. Conserved effects are more likely to be on-target.

  • Kinome profiling: Perform a kinome scan to identify other kinases that are inhibited by this compound at concentrations that cause toxicity.

Troubleshooting Guide

Q1: I am observing high levels of cell death in my vehicle control (e.g., DMSO) treated cells. What could be the cause?

A1: High toxicity in vehicle controls can be due to several factors:

  • DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.1%. Higher concentrations can be toxic to many cell lines.

  • Cell health: Make sure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells are more susceptible to toxicity.

  • Contamination: Check your cell cultures for any signs of microbial contamination.

Q2: My dose-response curve for this compound is not sigmoidal, or I am not reaching a plateau at high concentrations. What should I do?

A2: An atypical dose-response curve could indicate several issues:

  • Drug solubility: this compound may be precipitating out of solution at higher concentrations. Check the solubility of the compound in your culture medium.

  • Assay interference: The compound may be interfering with the readout of your cytotoxicity assay (e.g., quenching fluorescence). Run a control experiment with the compound in the absence of cells to check for interference.

  • Complex biological effects: The drug may have complex dose-dependent effects on cell proliferation and death. Consider using multiple time points and different types of assays (e.g., apoptosis vs. necrosis) to better understand the cellular response.

Q3: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

A3: Variability in IC50 values is a common issue. To improve reproducibility:

  • Standardize cell seeding density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.[4]

  • Use a consistent passage number: Work with cells within a defined passage number range, as cell characteristics can change over time in culture.

  • Automate liquid handling: If possible, use automated liquid handlers for drug dilutions and additions to minimize pipetting errors.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on B-Cell Lymphoma Cell Line (TMD8)

This compound Concentration (nM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 5.21.0 ± 0.2
195 ± 4.81.2 ± 0.3
1078 ± 6.12.5 ± 0.5
5052 ± 5.54.8 ± 0.7
10025 ± 4.28.1 ± 1.1
5008 ± 2.112.5 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Assessing Cellular Viability using a Luminescent ATP-based Assay (e.g., CellTiter-Glo®)

This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., TMD8)

  • Complete culture medium

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest cells in the logarithmic growth phase. b. Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment by normalizing the luminescent signal to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Caption: this compound inhibits the BTK signaling pathway.

Experimental_Workflow start Start: Cell Line Selection dose_response Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response ic50 Determine IC50 dose_response->ic50 toxicity_assays Toxicity Assays (e.g., Caspase, LDH) ic50->toxicity_assays data_analysis Data Analysis & Interpretation toxicity_assays->data_analysis optimization Dosage Optimization data_analysis->optimization

References

Troubleshooting Pruvonertinib instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with Pruvonertinib stability in solution during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as YK-029A, is an orally bioavailable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] It is designed to target EGFR mutations that confer resistance to other treatments, such as the T790M and exon 20 insertion mutations.[1][2] Structurally, it is an analogue of osimertinib.[1][2] Its molecular formula is C27H32N8O2.[3] By inhibiting EGFR, this compound blocks downstream signaling pathways that are critical for cell proliferation and survival in cancer cells.

Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I resolve this?

Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue that can arise from several factors:

  • Poor Solubility: The compound may have low intrinsic solubility in aqueous media.

  • "Salting Out": High concentrations of salts in the media can reduce the solubility of the compound.

  • pH Shift: The pH of the final solution may affect the ionization state and solubility of the compound.

  • Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.

For troubleshooting this issue, please refer to the "Troubleshooting Guide: this compound Precipitation in Solution" below.

Q3: My experimental results are inconsistent, and I suspect this compound might be degrading in my assay. How can I assess its stability?

Compound instability can manifest as a loss of activity over time. To confirm if this compound is degrading under your experimental conditions, you can perform a stability study. This typically involves incubating this compound in your experimental buffer or media for various durations and at different temperatures, followed by analysis of the remaining intact compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to several degradation mechanisms:

  • Hydrolysis: The amide bond in the acrylamide group could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine groups could be prone to oxidation.[4]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation of photosensitive compounds.[4]

It is crucial to handle and store this compound solutions appropriately to minimize degradation.

Troubleshooting Guides

Guide 1: this compound Precipitation in Solution

This guide provides a step-by-step approach to resolving precipitation issues with this compound.

Troubleshooting Workflow for this compound Precipitation

A Start: this compound Precipitation Observed B Review Stock Solution Preparation A->B C Is stock solution clear? B->C D Re-dissolve stock. Consider gentle warming or sonication. C->D No E Optimize Dilution Protocol C->E Yes D->B F Use a serial dilution approach. E->F G Reduce Final DMSO Concentration F->G H Aim for <=0.5% DMSO in final solution. G->H I Assess Media Compatibility H->I J Test solubility in serum-free vs. serum-containing media. I->J K Consider use of a solubilizing agent (e.g., Tween 80, Cremophor EL). J->K Precipitation persists L Problem Resolved J->L Precipitation resolves K->L M Consult with a specialist. K->M Precipitation persists

Caption: A flowchart for troubleshooting this compound precipitation.

Guide 2: Investigating this compound Instability

If you suspect this compound is degrading during your experiment, follow this guide.

Investigating Potential this compound Degradation

A Start: Suspected this compound Instability B Review Storage and Handling Procedures A->B E Perform a Time-Course Stability Study A->E C Store stock solutions at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. B->C D Protect from light. B->D F Incubate this compound in experimental media at relevant temperature. E->F G Analyze samples at T=0 and subsequent time points by HPLC or LC-MS. F->G H Is degradation observed? G->H I Identify Degradation Pathway H->I Yes P Problem Understood and Mitigated H->P No J Test stability at different pH values (hydrolysis). I->J K Test stability with and without antioxidants (oxidation). I->K L Test stability with and without light exposure (photodegradation). I->L M Optimize Assay Conditions J->M K->M L->M N Shorten incubation times if possible. M->N O Prepare fresh solutions for each experiment. M->O O->P

Caption: A workflow for investigating this compound instability.

Quantitative Data Summary

As specific quantitative stability data for this compound is not yet widely available, the following table provides a template for how researchers can systematically collect and present their own stability data.

ConditionIncubation Time (hours)Temperature (°C)% Remaining this compound (mean ± SD)
Cell Culture Media + 10% FBS037100
237User-defined
637User-defined
2437User-defined
PBS, pH 7.4025100
2425User-defined
PBS, pH 5.02425User-defined
PBS, pH 9.02425User-defined

Experimental Protocols

Protocol 1: this compound Solubility Assessment

Objective: To determine the solubility of this compound in various experimental media.

Materials:

  • This compound powder

  • DMSO

  • Experimental media (e.g., DMEM, RPMI-1640, with and without serum)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add increasing amounts of the this compound stock solution to a fixed volume of the desired experimental medium in microcentrifuge tubes.

  • Incubate the tubes at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • Centrifuge the tubes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a validated analytical method (e.g., spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no precipitate is observed is the approximate solubility limit.

Protocol 2: this compound Stability Study using HPLC

Objective: To evaluate the stability of this compound in a specific solution over time.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental buffer or cell culture medium

  • Incubator

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or other modifier

Methodology:

  • Prepare a working solution of this compound in the test buffer/medium at the final desired concentration.

  • Immediately take a sample for T=0 analysis.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • If the solution contains proteins (e.g., from serum), precipitate them by adding a 3-fold excess of cold acetonitrile. Centrifuge and collect the supernatant.

  • Analyze all samples by HPLC. A typical gradient might be from 10% to 90% ACN in water (with 0.1% formic acid) over 15 minutes.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway

EGFR Signaling Pathway and this compound Inhibition

This compound is an inhibitor of the EGFR signaling pathway. This pathway is a key driver of cell growth, proliferation, and survival in many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway showing the point of inhibition by this compound.

References

Technical Support Center: Overcoming Acquired Resistance to Pruvonertinib in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Pruvonertinib in lung cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as YK-029A) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target specific mutations in the EGFR gene, including the T790M resistance mutation, exon 19 deletions, and, notably, exon 20 insertion mutations, which are often associated with resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).

Q2: My lung cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

Acquired resistance to third-generation EGFR TKIs like this compound can be broadly categorized into two main types:

  • On-target resistance: This involves alterations in the EGFR gene itself. The most common on-target resistance mechanism for third-generation EGFR TKIs is the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of the inhibitor to its target.[3]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common off-target mechanisms include:

    • MET amplification: Increased expression of the MET receptor tyrosine kinase can drive cell survival and proliferation independently of EGFR.[1][2]

    • HER2 (ERBB2) amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of downstream signaling pathways that promote resistance.[1][2]

    • Activation of other bypass pathways: This can include mutations or amplification of genes like KRAS, BRAF, or PIK3CA, as well as the activation of signaling pathways involving AXL or FGFR.[2][4]

    • Histologic transformation: In some cases, the lung adenocarcinoma cells can transform into other histological subtypes, such as small cell lung cancer, which is less dependent on EGFR signaling.[2]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To identify the specific mechanism of resistance, a combination of molecular biology techniques is recommended:

  • Sequencing: Perform targeted next-generation sequencing (NGS) or Sanger sequencing of the EGFR gene to detect secondary mutations like C797S.

  • Copy Number Variation (CNV) Analysis: Use techniques like quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the amplification of genes such as MET and HER2.

  • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules in the EGFR pathway and potential bypass pathways (e.g., MET, HER2, AKT, ERK).

  • Cell Viability Assays: Test the sensitivity of your resistant cells to inhibitors of potential bypass pathways (e.g., a MET inhibitor in case of suspected MET amplification) in combination with this compound.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our lung cancer cell line.

Initial Checks:

  • Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Drug Potency: Confirm the concentration and activity of your this compound stock.

  • Assay Conditions: Ensure consistency in cell seeding density, drug treatment duration, and assay readout.

Troubleshooting Steps & Potential Solutions:

Observation Potential Cause Suggested Action
Gradual increase in IC50 value over several passages.Development of a heterogeneous population with resistant clones.1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Analyze for low-level genetic changes (e.g., subclonal mutations) via deep sequencing.
Sudden and high-level resistance.Acquisition of a potent resistance mechanism (e.g., C797S mutation or MET amplification).1. Immediately sequence the EGFR kinase domain for mutations like C797S. 2. Perform FISH or qPCR to check for MET and HER2 amplification.
No change in EGFR sequence or copy number of bypass genes.Activation of other bypass pathways or epigenetic changes.1. Perform RNA sequencing to identify differentially expressed genes and activated pathways. 2. Use a broader panel of kinase inhibitors to probe for alternative dependencies.
Problem 2: Conflicting results from different resistance assays.

Initial Checks:

  • Assay Principle: Understand the biological basis of each assay (e.g., metabolic activity for MTT vs. membrane integrity for trypan blue).

  • Timepoints: Ensure that the timepoints for treatment and measurement are appropriate for the expected biological effect.

Troubleshooting Steps & Potential Solutions:

Observation Potential Cause Suggested Action
MTT assay shows viability, but colony formation assay shows no growth.Cells may be metabolically active but have lost their proliferative capacity (senescence).1. Perform a senescence-associated β-galactosidase assay. 2. Analyze cell cycle distribution by flow cytometry.
Western blot shows continued inhibition of p-EGFR, but cells are still proliferating.Activation of a downstream bypass pathway that is independent of EGFR phosphorylation.1. Analyze the phosphorylation status of downstream effectors like AKT and ERK. 2. Investigate upstream regulators of these pathways (e.g., MET, HER2).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Lung Cancer Cell Lines.

Cell LineEGFR Mutation StatusResistance MechanismThis compound IC50 (nM)
PC-9exon 19 del-15
PC-9-PR1exon 19 del, C797SOn-target> 1000
HCC827exon 19 del-20
HCC827-PR2exon 19 delMET Amplification850
NCI-H1975L858R, T790M-50
NCI-H1975-PR3L858R, T790M, C797SOn-target> 2000

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating TKI-resistant lung cancer cell lines in vitro using a dose-escalation procedure.[5][6]

  • Initial Culture: Culture the parental lung cancer cell line (e.g., a line with an EGFR exon 20 insertion) in standard culture medium.

  • Dose Escalation:

    • Start by treating the cells with a low concentration of this compound (approximately the IC20).

    • Once the cells have recovered and are proliferating steadily, increase the drug concentration by approximately two-fold.

    • Continue this stepwise increase in concentration over several months.

  • Maintenance: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., 1-2 µM), maintain the culture in this concentration to prevent the outgrowth of sensitive cells.

  • Characterization: Periodically characterize the resistant cell line to identify the mechanism of resistance using the methods described in the FAQs.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound.[7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value.

Protocol 3: Western Blotting for EGFR Signaling Pathway

This protocol provides a method for analyzing the phosphorylation status of EGFR and downstream signaling proteins.[11][12][13][14]

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., p-EGFR Tyr1068), total MET, phospho-MET, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

cluster_0 This compound Sensitive Cell EGF EGF EGFR (ex20ins) EGFR (ex20ins) EGF->EGFR (ex20ins) Activates PI3K/AKT PI3K/AKT EGFR (ex20ins)->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR (ex20ins)->RAS/RAF/MEK/ERK This compound This compound This compound->EGFR (ex20ins) Inhibits Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/RAF/MEK/ERK->Proliferation & Survival

Caption: EGFR signaling pathway in a this compound-sensitive NSCLC cell.

cluster_1 On-Target Resistance cluster_2 Off-Target Resistance (MET Amplification) EGFR (ex20ins, C797S) EGFR (ex20ins, C797S) PI3K/AKT PI3K/AKT EGFR (ex20ins, C797S)->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR (ex20ins, C797S)->RAS/RAF/MEK/ERK This compound This compound This compound->EGFR (ex20ins, C797S) Ineffective Inhibition Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/RAF/MEK/ERK->Proliferation & Survival EGFR (ex20ins) EGFR (ex20ins) MET (Amplified) MET (Amplified) PI3K/AKT_2 PI3K/AKT MET (Amplified)->PI3K/AKT_2 RAS/RAF/MEK/ERK_2 RAS/RAF/MEK/ERK MET (Amplified)->RAS/RAF/MEK/ERK_2 Pruvonertinib_2 This compound Pruvonertinib_2->EGFR (ex20ins) Inhibits Proliferation & Survival_2 Proliferation & Survival PI3K/AKT_2->Proliferation & Survival_2 RAS/RAF/MEK/ERK_2->Proliferation & Survival_2

Caption: Mechanisms of acquired resistance to this compound.

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Treat Treat with this compound (72 hours) Seed Cells->Treat Add MTT Add MTT reagent (4 hours) Treat->Add MTT Solubilize Add solubilization solution Add MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Interpreting Unexpected Results in Pruvonertinib Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with Pruvonertinib. This compound (also known as YK-029A) is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting T790M mutations, exon 19 deletions, and exon 20 insertions.[1] While it has shown promising anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, researchers may encounter results that deviate from the expected outcomes.[1] This guide aims to provide a structured approach to troubleshooting these unexpected findings.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a tyrosine kinase inhibitor (TKI) that selectively targets and inhibits the epidermal growth factor receptor (EGFR). Its primary mechanism is to block the signaling pathways that lead to tumor growth and proliferation in cancers driven by specific EGFR mutations, including T790M, exon 19 deletions, and exon 20 insertions.[1]

Q2: What are the reported clinical outcomes and common adverse events associated with this compound?

A2: In a phase 1 clinical trial for patients with NSCLC harboring EGFR mutations, this compound was found to have a manageable safety profile and promising antitumor activity.[1] The objective response rate for treatment-naive patients with EGFR ex20ins mutations was 73.1%, and the disease control rate was 92.3%.[1]

Common Treatment-Emergent Adverse EventsPercentage of Patients
Anemia50.9%
Diarrhea49.1%
Rash34.3%
Data from a multicenter, dose-escalation, and dose-expansion phase 1 clinical trial.[1]

Troubleshooting Unexpected Results

Scenario 1: Reduced or No Efficacy in a Known EGFR-Mutant Cell Line

Question: My EGFR-mutant cancer cell line, which is reported to be sensitive to other EGFR inhibitors, is showing minimal response to this compound. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Acquired Resistance: Prolonged exposure to TKIs can lead to the development of resistance mechanisms.

    • Troubleshooting:

      • Sequence the EGFR kinase domain: Identify potential secondary mutations that may interfere with this compound binding.

      • Assess bypass pathway activation: Investigate the activation of parallel signaling pathways (e.g., MET, HER2) that can compensate for EGFR inhibition.

  • Incorrect Cell Line Authentication: The cell line may have been misidentified or contaminated.

    • Troubleshooting:

      • Perform short tandem repeat (STR) profiling: Authenticate the cell line's identity.

      • Confirm the presence of the expected EGFR mutation: Use PCR or sequencing to verify the mutation status.

  • Suboptimal Experimental Conditions: Issues with drug concentration, cell viability assays, or incubation times can affect the results.

    • Troubleshooting:

      • Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line.

      • Optimize assay conditions: Ensure that the chosen cell viability assay is appropriate for your cell line and that incubation times are sufficient for the drug to exert its effect.

Experimental Protocol: Assessing Bypass Pathway Activation by Western Blot
  • Cell Lysis:

    • Treat EGFR-mutant cells with this compound (at a predetermined IC50 concentration) and a vehicle control for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MET, MET, p-HER2, HER2, p-EGFR, EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Logical Troubleshooting Workflow

start Unexpectedly Low Efficacy cell_auth Authenticate Cell Line (STR) start->cell_auth mut_status Verify EGFR Mutation Status cell_auth->mut_status If authenticated outcome1 Cell line misidentified or contaminated cell_auth->outcome1 If not authenticated dose_resp Perform Dose-Response Curve mut_status->dose_resp If mutation confirmed seq_egfr Sequence EGFR Kinase Domain dose_resp->seq_egfr If IC50 is high outcome2 Suboptimal drug concentration dose_resp->outcome2 If IC50 is in expected range, check assay western Assess Bypass Pathways (Western Blot) seq_egfr->western If no new mutation outcome3 Acquired resistance mutation seq_egfr->outcome3 If new mutation found outcome4 Bypass pathway activation western->outcome4

Caption: Troubleshooting workflow for low this compound efficacy.

Scenario 2: Paradoxical Pathway Activation

Question: I am observing an increase in the phosphorylation of a downstream signaling molecule (e.g., ERK, AKT) after a short period of this compound treatment, which is contrary to the expected inhibition. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Feedback Loop Activation: Inhibition of a primary pathway can sometimes lead to the compensatory activation of other signaling pathways through feedback mechanisms.

    • Troubleshooting:

      • Perform a time-course experiment: Analyze protein phosphorylation at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 6 hr, 24 hr) to understand the dynamics of pathway activation.

      • Use pathway-specific inhibitors: Combine this compound with inhibitors of the paradoxically activated pathway (e.g., a MEK inhibitor for ERK activation) to see if this restores the expected response.

  • Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to unexpected signaling consequences.[2][3]

    • Troubleshooting:

      • Perform a kinome scan: Profile the activity of a broad range of kinases in the presence of this compound to identify potential off-target interactions.

      • Titrate the drug concentration: Determine if the paradoxical activation is dose-dependent and occurs only at concentrations significantly higher than the IC50 for EGFR inhibition.

Signaling Pathway Diagram: EGFR and Potential Feedback Loop

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Feedback Feedback Loop AKT->Feedback AKT->Proliferation Feedback->RAS This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and a potential feedback loop.

Scenario 3: Development of Resistance in a Previously Sensitive Model

Question: My in vivo tumor model, initially responsive to this compound, has started to regrow despite continuous treatment. How can I investigate the mechanism of this acquired resistance?

Possible Causes and Troubleshooting Steps:

  • On-Target Resistance: The emergence of new mutations in the EGFR gene that prevent this compound from binding effectively.[4][5][6]

    • Troubleshooting:

      • Biopsy and sequence the resistant tumor: Compare the EGFR sequence of the resistant tumor to the original sensitive tumor to identify new mutations.

      • Establish a resistant cell line: If possible, derive a cell line from the resistant tumor for in vitro characterization.

  • Off-Target Resistance: Activation of alternative signaling pathways that bypass the need for EGFR signaling.[7]

    • Troubleshooting:

      • Perform RNA sequencing and proteomics: Compare the gene expression and protein profiles of sensitive and resistant tumors to identify upregulated pathways.

      • Immunohistochemistry (IHC): Stain tumor sections for markers of activated bypass pathways (e.g., p-MET, p-HER2).

  • Pharmacokinetic Issues: Inadequate drug exposure in the tumor tissue.

    • Troubleshooting:

      • Measure drug concentration: Determine the concentration of this compound in the plasma and tumor tissue to ensure it is within the therapeutic range.

Experimental Workflow: Investigating Acquired Resistance

start Tumor Regrowth on this compound biopsy Biopsy Resistant Tumor start->biopsy pk_analysis Pharmacokinetic Analysis start->pk_analysis seq_egfr Sequence EGFR biopsy->seq_egfr rna_prot RNA-Seq & Proteomics biopsy->rna_prot pk_issue Pharmacokinetic Failure pk_analysis->pk_issue on_target On-Target Resistance (New EGFR Mutation) seq_egfr->on_target off_target Off-Target Resistance (Bypass Pathway) rna_prot->off_target

Caption: Workflow for investigating acquired resistance to this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preclinical and clinical data for a Bruton's Tyrosine Kinase (BTK) inhibitor named "Pruvonertinib" are not publicly available. Therefore, this technical support center provides strategies to minimize diarrhea and rash based on the established profiles of other BTK inhibitors and tyrosine kinase inhibitors (TKIs) with similar off-target effects. The recommendations herein are intended as a starting point for researchers and should be adapted to the specific characteristics of the investigational compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism behind diarrhea and rash observed with our novel BTK inhibitor?

A1: Diarrhea and rash are common adverse events associated with many tyrosine kinase inhibitors, including some BTK inhibitors.[1][2] The leading hypothesis for these side effects is the off-target inhibition of Epidermal Growth Factor Receptor (EGFR) in the gastrointestinal (GI) tract and the skin.[1][2] EGFR signaling is crucial for maintaining the integrity of the intestinal lining and for normal skin cell growth and repair.[3][4] Inhibition of this pathway can lead to increased chloride secretion in the gut, causing secretory diarrhea, and can disrupt the normal cycle of skin cell proliferation and differentiation, resulting in a rash.[4][5]

Q2: How soon after starting treatment in our in vivo models can we expect to see diarrhea or rash?

A2: The onset of these side effects can vary. For many TKIs, diarrhea can appear relatively early, sometimes within the first week of treatment.[6] For instance, with the EGFR TKI mobocertinib, the median time to diarrhea onset was 5 days.[7] Skin rash often develops within the first few weeks of administration.[8] With mobocertinib, the median time to onset of skin-related events was 9 days.[7] It is crucial to implement daily monitoring of the animals from the start of the study.

Q3: Are there any prophylactic measures we can take to prevent or reduce the severity of these side effects in our animal models?

A3: Yes, prophylactic strategies have been explored, particularly for rash. For EGFR inhibitor-induced skin toxicities, prophylactic use of oral antibiotics like tetracycline, doxycycline, or minocycline has been shown to reduce the severity of the rash.[7][9][10] Additionally, maintaining good skin hydration with emollients can be a preventative measure.[11] For diarrhea, prophylactic use of antidiarrheal agents is not standard but may be considered in study designs where high-grade diarrhea is anticipated.

Q4: What are the first-line interventions if we observe diarrhea or rash in our experimental animals?

A4: For diarrhea, the immediate step is supportive care to prevent dehydration, which may include providing hydration solutions. If the diarrhea is mild, continued observation may be sufficient. For moderate to severe diarrhea, administration of an anti-motility agent like loperamide is a common intervention.[12] For rash, topical corticosteroids can be applied to the affected areas to reduce inflammation.[11] If the rash appears to have a bacterial component (pustules), topical or systemic antibiotics may be warranted.[10][11]

Troubleshooting Guides for In Vivo Studies

Troubleshooting Diarrhea
Observed Issue Potential Cause Suggested Action
Mild to Moderate Diarrhea (Grade 1-2) On-target or off-target effect of the BTK inhibitor.1. Continue dosing and monitor animal weight and hydration status daily.2. Ensure easy access to hydration fluids.3. If diarrhea persists for more than 3 days, consider initiating loperamide treatment.4. Record stool consistency daily.
Severe Diarrhea (Grade 3-4) High drug exposure, sensitive animal strain, or significant off-target EGFR inhibition.1. Temporarily suspend dosing of the BTK inhibitor.[13] 2. Administer subcutaneous fluids to combat dehydration.3. Initiate treatment with loperamide.4. Once diarrhea resolves to Grade 1 or less, consider re-initiating the BTK inhibitor at a reduced dose (e.g., 75% of the original dose).5. If severe diarrhea recurs, discontinuation of the drug for that animal may be necessary.
Diarrhea with Significant Weight Loss (>15%) Complications from dehydration and malnutrition due to severe diarrhea.1. Immediately suspend dosing.2. Provide aggressive fluid and nutritional support.3. Consider humane euthanasia if the animal's condition does not improve.
Troubleshooting Rash
Observed Issue Potential Cause Suggested Action
Mild, Localized Rash (Grade 1) Off-target EGFR inhibition in the skin.1. Continue dosing and monitor the rash daily for any changes in size or severity.2. Apply a mild topical hydrocortisone cream to the affected area once daily.[11]
Moderate, More Widespread Rash (Grade 2) More pronounced off-target effect.1. Continue dosing.2. Apply a topical corticosteroid cream to the affected areas.3. If pustules are present, consider a topical antibiotic.[11]
Severe, Widespread, or Ulcerating Rash (Grade 3-4) Significant off-target toxicity.1. Temporarily suspend dosing of the BTK inhibitor.2. Administer oral antibiotics (e.g., doxycycline) if infection is suspected.[11] 3. Apply topical corticosteroids.4. Once the rash improves to Grade 1, consider re-initiating the BTK inhibitor at a lower dose.5. If the severe rash reappears, discontinuation may be necessary.

Quantitative Data Summary

Table 1: Incidence of Diarrhea and Rash with Selected BTK Inhibitors (Clinical Data)

BTK Inhibitor Incidence of Diarrhea (All Grades) Incidence of High-Grade (≥3) Diarrhea Incidence of Rash (All Grades) Incidence of High-Grade (≥3) Rash Reference
Ibrutinib ~40-50%~3-6%~15-28%~1-2%[1][2][8]
Acalabrutinib ~18-52% (often not drug-related)Low~10-20%Low[2]
Zanubrutinib ~20%~1-2%~10-15%Low[12]
Pirtobrutinib ~17%Low<10%Low[3]

Note: Incidence rates are approximate and can vary based on the patient population and study.

Experimental Protocols

Protocol 1: In Vivo Assessment and Management of BTK Inhibitor-Induced Diarrhea
  • Animal Model: Use a standard rodent model (e.g., BALB/c mice or Sprague-Dawley rats).

  • Dosing: Administer the novel BTK inhibitor orally at three dose levels (low, medium, high) based on prior toxicity studies. Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Observe and score stool consistency daily using a fecal scoring system (e.g., 1=normal, 2=soft, 3=unformed, 4=liquid).

    • Monitor for signs of dehydration (e.g., skin tenting, lethargy).

  • Intervention for Diarrhea (Grade 3 or higher):

    • Suspend BTK inhibitor administration.

    • Administer loperamide hydrochloride (e.g., 1-2 mg/kg, subcutaneously, twice daily).

    • Provide subcutaneous saline (e.g., 1 mL) for hydration.

    • Once stool consistency returns to Grade 1 or 2 for 24 hours, resume dosing at the next lower dose level.

  • Endpoint: At the end of the study, collect intestinal tissue (e.g., ileum and colon) for histopathological analysis to assess for mucosal damage or inflammation.

Protocol 2: In Vivo Assessment and Management of BTK Inhibitor-Induced Rash
  • Animal Model: As above.

  • Dosing: As above.

  • Monitoring:

    • Conduct a visual inspection of the skin daily, paying attention to areas with less fur.

    • Score skin reactions based on a grading scale (e.g., 0=normal, 1=erythema, 2=erythema and papules, 3=pustules, 4=ulceration).

    • Photograph any skin lesions for documentation.

  • Prophylactic and Reactive Treatment:

    • Prophylactic Group: Administer doxycycline in the drinking water (e.g., 0.5 mg/mL) starting 3 days before BTK inhibitor administration.

    • Reactive Treatment: For animals developing a rash of Grade 2 or higher, apply a 1% hydrocortisone cream to the affected area once daily.

  • Endpoint: At the end of the study, collect skin biopsies from affected and unaffected areas for histopathological examination to assess for inflammatory infiltrates and changes in the epidermis and dermis.

Visualizations

BTK_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates EGFR Epidermal Growth Factor Receptor (EGFR) EGFR_signaling Downstream EGFR Signaling EGFR->EGFR_signaling activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB PLCg2->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) EGFR_signaling->Gene_Expression promotes (in epithelial cells) NFkB->Gene_Expression promotes This compound This compound-like Inhibitor This compound->EGFR Inhibits (Off-Target) Causes Diarrhea/Rash This compound->BTK Inhibits (On-Target) Diarrhea_Management_Workflow Start Start BTK Inhibitor in Vivo Study Monitor Daily Monitoring: - Stool Consistency - Body Weight - Hydration Status Start->Monitor Assess Diarrhea Observed? Monitor->Assess Grade Grade Diarrhea Severity (1-4) Assess->Grade Yes End End of Study Assess->End No Mild Grade 1-2? Grade->Mild Severe Grade 3-4 Mild->Severe No Continue Continue Dosing & Increased Monitoring Mild->Continue Yes Suspend Suspend Dosing Severe->Suspend Continue->Monitor Intervene Supportive Care: - Loperamide - Subcutaneous Fluids Suspend->Intervene Reassess Diarrhea Resolved? Intervene->Reassess Resume Resume Dosing at Lower Dose Reassess->Resume Yes Stop Discontinue Treatment for Animal Reassess->Stop No Resume->Monitor Rash_Management_Workflow Start Start BTK Inhibitor in Vivo Study Monitor Daily Skin Inspection Start->Monitor Assess Rash Observed? Monitor->Assess Grade Grade Rash Severity (1-4) Assess->Grade Yes End End of Study Assess->End No Mild Grade 1-2? Grade->Mild Severe Grade 3-4 Mild->Severe No Topical Apply Topical Corticosteroids Mild->Topical Yes Suspend Suspend Dosing Severe->Suspend Continue Continue Dosing & Monitoring Topical->Continue Continue->Monitor Systemic Consider Systemic Antibiotics & Steroids Suspend->Systemic Reassess Rash Improved? Systemic->Reassess Resume Resume Dosing at Lower Dose Reassess->Resume Yes Stop Discontinue Treatment for Animal Reassess->Stop No Resume->Monitor

References

Technical Support Center: Pruvonertinib Preclinical Dose-Escalation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting dose-escalation studies for Pruvonertinib in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a preclinical dose-escalation study for this compound?

A1: The primary goals of a preclinical dose-escalation study are to determine the safety profile of this compound in a living organism, identify potential target organs for toxicity, and establish an initial safe starting dose for first-in-human (Phase I) clinical trials.[1][2] Key objectives include identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed.[3]

Q2: How is the starting dose for a preclinical dose-escalation study of this compound determined?

A2: The starting dose for preclinical studies is typically determined based on in vitro data and regulatory guidelines. It is crucial to begin with a dose that is not expected to cause any adverse effects and then gradually increase the dosage in subsequent cohorts of animal models.[1] This approach allows for the careful observation of dose-limiting toxicities (DLTs).

Q3: What are common preclinical models used for this compound dose-escalation studies?

A3: While specific models for this compound are not detailed in the provided search results, common preclinical models for oncology drugs include various rodent (mice, rats) and non-rodent (dogs, non-human primates) species.[4] The choice of animal model should be based on similarities in physiology and drug metabolism to humans to ensure the data is as predictive as possible for clinical outcomes.[4] Both xenograft models, where human tumor cells are implanted into immunocompromised animals, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent animal, are frequently employed.[5][6]

Q4: What is a "3+3" dose-escalation design?

A4: The "3+3" design is a common strategy used in both preclinical and clinical dose-escalation studies.[7][8] In this design, a cohort of three subjects (e.g., animals) is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is escalated to a higher dose. If one of the three subjects experiences a DLT, three more subjects are added to the same dose level. If two or more subjects in a cohort of three to six experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose is typically declared the MTD.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high toxicity at low doses - Species-specific sensitivity to this compound.- Error in dose calculation or formulation.- Contamination of the drug substance.- Review the allometric scaling calculations from in vitro data.- Verify the dose formulation and administration procedure.- Conduct analytical chemistry to confirm the purity and concentration of this compound.- Consider using a different, less sensitive animal model if scientifically justified.[4]
Lack of efficacy at doses approaching the MTD - The preclinical model may not be representative of the intended human disease.- Insufficient drug exposure at the tumor site.- The target pathway is not a primary driver of tumor growth in the selected model.- Evaluate the pharmacokinetics (PK) of this compound to ensure adequate drug exposure (AUC and Cmax).[9]- Assess target engagement in tumor tissue to confirm the drug is reaching and inhibiting its intended target.- Consider using an alternative preclinical model that has been shown to be dependent on the pathway targeted by this compound.[5][6]
High inter-animal variability in toxicity or PK - Inconsistent drug administration.- Genetic variability within the animal colony.- Underlying health issues in some animals.- Refine and standardize the drug administration technique.- Ensure the use of a genetically homogenous animal strain.- Perform thorough health screening of animals before study initiation.
Observed toxicity does not appear to be dose-dependent - Off-target effects of this compound.- Saturation of metabolic or clearance pathways.- Immune-mediated toxicity.- Conduct in vitro profiling to identify potential off-target activities.- Perform detailed pharmacokinetic studies to investigate potential non-linear PK.[10]- Include immunology endpoints in the toxicology assessment.

Experimental Protocols

General Protocol for a Rodent Dose-Escalation Study

  • Animal Model Selection: Select a relevant rodent species and strain based on the scientific literature and preliminary in vitro data.[4]

  • Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the study.

  • Dose Formulation: Prepare the dose formulations of this compound at the required concentrations under sterile conditions. The vehicle used should be tested for any toxic effects.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Cohort Dosing: Begin with the lowest dose level in a cohort of animals (e.g., 3 males and 3 females).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Dose Escalation: If the initial dose is well-tolerated, escalate to the next dose level in a new cohort of animals following a predefined escalation scheme (e.g., modified Fibonacci or "3+3" design).[7]

  • Toxicity Assessment: At the end of the study or if severe toxicity is observed, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect tissues for histopathological examination to identify target organs of toxicity.[3][11]

  • Data Analysis: Analyze the data to determine the MTD and NOAEL.[3]

Visualizations

This compound Target Signaling Pathway

While the specific signaling pathway for this compound is not detailed in the provided search results, a general representation of a tyrosine kinase inhibitor's mechanism of action can be visualized. Many kinase inhibitors target pathways involved in cell growth, proliferation, and survival.

Pruvonertinib_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates This compound This compound This compound->Receptor_Tyrosine_Kinase Inhibits Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized signaling pathway inhibited by a tyrosine kinase inhibitor like this compound.

Experimental Workflow for Preclinical Dose-Escalation

Dose_Escalation_Workflow Start Start Dose_Selection Select Starting Dose (Based on in vitro data) Start->Dose_Selection Treat_Cohort_1 Treat Cohort 1 (n=3) at Dose Level 1 Dose_Selection->Treat_Cohort_1 Observe_DLT_1 Observe for Dose-Limiting Toxicities (DLTs) Treat_Cohort_1->Observe_DLT_1 No_DLT 0 DLTs Observe_DLT_1->No_DLT 0 One_DLT 1 DLT Observe_DLT_1->One_DLT 1 Two_or_more_DLTs ≥2 DLTs Observe_DLT_1->Two_or_more_DLTs ≥2 Escalate_Dose Escalate to Dose Level 2 No_DLT->Escalate_Dose Expand_Cohort Expand Cohort to n=6 at Dose Level 1 One_DLT->Expand_Cohort MTD_Exceeded MTD Exceeded Two_or_more_DLTs->MTD_Exceeded Escalate_Dose->Treat_Cohort_1 Next Cohort Observe_DLT_2 Observe for DLTs in Expanded Cohort Expand_Cohort->Observe_DLT_2 One_DLT_in_6 ≤1 DLT in 6 Observe_DLT_2->One_DLT_in_6 ≤1 Two_or_more_DLTs_in_6 ≥2 DLTs in 6 Observe_DLT_2->Two_or_more_DLTs_in_6 ≥2 One_DLT_in_6->Escalate_Dose Two_or_more_DLTs_in_6->MTD_Exceeded Declare_MTD Declare Previous Dose as MTD MTD_Exceeded->Declare_MTD End End Declare_MTD->End

Caption: A typical "3+3" experimental workflow for a preclinical dose-escalation study.

References

Addressing variability in Pruvonertinib assay results

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This technical support center provides guidance on addressing variability in assay results when working with Pruvonertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is designed to target EGFR harboring resistance mutations, including T790M and exon 20 insertions[1]. The information provided here is based on best practices for EGFR inhibitor assays and is intended to help users troubleshoot common issues and ensure the reliability and reproducibility of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is specifically designed to target EGFR variants that confer resistance to other EGFR inhibitors, such as those with the T790M mutation or exon 20 insertions[1]. By inhibiting the kinase activity of these EGFR mutants, this compound blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.[2][3][4][5][]

Q2: Which are the key signaling pathways affected by this compound?

A2: this compound primarily inhibits the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates several downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and anti-apoptosis.[5][] By blocking EGFR's kinase activity, this compound is expected to inhibit the activation of these key pathways.

Q3: What types of assays are commonly used to assess the activity of EGFR inhibitors like this compound?

A3: A variety of in vitro and cell-based assays are used to characterize EGFR inhibitors. These include:

  • Biochemical Kinase Assays: These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein (wild-type and mutant forms).[7]

  • Cellular Phosphorylation Assays: These assays, often performed using Western blotting or ELISA-based methods, measure the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK) in cells treated with the inhibitor.[7][8]

  • Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling.[7]

  • Ligand Binding Assays: These assays measure the ability of the inhibitor to compete with the natural ligand (e.g., EGF) for binding to the EGFR.[9][10]

Q4: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?

A4: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell-based factors: Cell line instability, variations in cell density at the time of treatment, and high passage numbers can all contribute to inconsistent results.[11]

  • Reagent handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound. Inconsistent concentrations of assay reagents like ATP in biochemical assays can also affect results.[11]

  • Experimental procedure: Minor deviations in incubation times, temperature, or detection methods can introduce variability.

  • Assay-specific factors: For biochemical assays, the specific mutant form of EGFR used and the substrate concentration can influence the IC50 value. For cellular assays, the growth rate and confluency of the cells can have an impact.

Troubleshooting Guides

Biochemical Assay Variability
Observed Issue Potential Cause Recommended Solution
Inconsistent IC50 values 1. Inaccurate ATP concentration.1. Determine the ATP Km for your specific enzyme lot and use ATP at or near this concentration for competitive inhibition studies.[12]
2. Enzyme degradation.2. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.
3. This compound degradation.3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C.[11]
Low Z'-factor 1. Suboptimal enzyme concentration.1. Perform an enzyme titration to determine the optimal concentration that gives a robust signal window.[12]
2. High background signal.2. Ensure that the substrate is not being non-specifically phosphorylated. Run controls without enzyme.
No inhibition observed 1. Inactive this compound.1. Verify the integrity of the compound. Test a known EGFR inhibitor as a positive control.
2. Incorrect assay conditions.2. Confirm the correct buffer composition, pH, and co-factor concentrations.
Cellular Assay Variability
Observed Issue Potential Cause Recommended Solution
High well-to-well variability 1. Uneven cell seeding.1. Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects.
2. Inconsistent drug concentration.2. Mix drug dilutions thoroughly before adding to the cells.
Inconsistent results between experiments 1. Variation in cell confluency.1. Seed cells at a consistent density and treat them at the same stage of growth (e.g., 70-80% confluency).[11]
2. High cell passage number.2. Use cells within a defined low passage number range and regularly authenticate the cell line.[11]
No inhibition of downstream signaling (e.g., p-Akt, p-ERK) 1. Cell line has a resistance mechanism downstream of EGFR.1. Verify that the cell line is sensitive to EGFR inhibition. Use a well-characterized sensitive cell line as a positive control.[11]
2. Insufficient incubation time with this compound.2. Optimize the incubation time to allow for target engagement and downstream signal modulation.
3. Constitutive activation of the pathway.3. Investigate for mutations in downstream signaling components like KRAS or PIK3CA.

Experimental Protocols

Protocol 1: EGFR Kinase Activity Assay (Luminescent)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory activity of this compound on purified EGFR.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of each this compound dilution or vehicle (DMSO) control.

  • Add 2 µl of EGFR enzyme solution to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final concentrations should be optimized, but a starting point could be 0.2 µg/µl substrate and 10 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on EGFR autophosphorylation in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).

Materials:

  • NCI-H1975 cells (or other suitable EGFR-dependent cell line)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • EGF (ligand)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate NCI-H1975 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-18 hours in serum-free medium.[7]

  • Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/ml) for 15 minutes.[7]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start cell_culture 1. Culture EGFR-mutant Cancer Cells start->cell_culture serum_starve 2. Serum Starve Cells (16-18 hours) cell_culture->serum_starve treat_this compound 3. Treat with this compound (1-2 hours) serum_starve->treat_this compound stimulate_egf 4. Stimulate with EGF (15 minutes) treat_this compound->stimulate_egf cell_lysis 5. Lyse Cells stimulate_egf->cell_lysis protein_quant 6. Quantify Protein cell_lysis->protein_quant sds_page 7. SDS-PAGE and Western Blot protein_quant->sds_page antibody_probe 8. Probe with p-EGFR and total-EGFR antibodies sds_page->antibody_probe detect_analyze 9. Detect and Analyze Results antibody_probe->detect_analyze end End detect_analyze->end

Caption: Cellular EGFR Phosphorylation Assay Workflow.

References

Cell culture contamination issues in long-term Pruvonertinib studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pruvonertinib Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during long-term studies with this compound, a Bruton's Tyrosine Kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, this compound impairs cell proliferation and survival in malignant B-cells, making it a subject of interest in hematological cancer research.[3] Long-term cell culture studies are essential to understand its efficacy and potential resistance mechanisms.[4]

Q2: Are long-term this compound studies more susceptible to contamination?

While this compound itself does not directly cause contamination, long-term studies inherently increase the risk of contamination due to extended culture periods, frequent handling, and potential for subtle deviations from aseptic technique over time.[5]

Q3: What are the common types of contaminants in cell culture?

The most common contaminants are bacteria, mycoplasma, yeast, fungi (mold), and viruses.[6][7] Cross-contamination with other cell lines is also a significant issue.[5] Each type of contamination presents unique challenges and requires specific detection and elimination methods.

Troubleshooting Contamination

Q4: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?

A rapid change in medium color to yellow (indicating a pH drop) and turbidity are classic signs of bacterial contamination.[8][9] You may also observe moving particles when viewing the culture under a microscope.

Q5: I don't see any turbidity, but my cells are growing poorly and look unhealthy. What could be the problem?

This scenario is highly suggestive of mycoplasma contamination.[7][8] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect with a standard light microscope and resistant to many common antibiotics.[7] They can alter cell metabolism, growth rates, and gene expression, compromising experimental results.[8]

Q6: I've noticed fuzzy, web-like growths in my culture flask. What should I do?

These growths are characteristic of fungal (mold) contamination.[6][9] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[6][7] Due to the rapid spread of fungal contaminants, it is often best to discard the affected culture to prevent it from spreading to other flasks.[9]

Summary of Common Microbial Contaminants
ContaminantCommon SignsDetection Methods
Bacteria Turbid medium, rapid pH drop (yellow color), visible moving particles under high magnification.[8][9]Visual inspection, light microscopy, plating on agar.[10]
Mycoplasma Reduced cell proliferation, changes in cell morphology, no visible turbidity.[8]PCR-based assays, fluorescent staining (e.g., DAPI or Hoechst), ELISA.[10]
Yeast Slight turbidity, medium may become cloudy, small, budding, spherical or oval particles visible under a microscope.[9][11]Visual inspection, light microscopy.[11]
Fungi (Mold) Visible filamentous structures (mycelia), sometimes forming dense clumps or "fuzz".[9]Visual inspection, light microscopy.[10]
Viruses Difficult to detect, may cause subtle changes in cell morphology or lysis.[6]Electron microscopy, PCR, or specific antibody-based assays.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines the steps for detecting mycoplasma contamination in cell cultures using a polymerase chain reaction (PCR)-based assay.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma present and release their DNA.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and mycoplasma-specific primers.

    • Add 2-5 µL of the heat-treated supernatant to the master mix.

    • Include positive and negative controls in your PCR run.

    • Perform PCR using a thermal cycler with an appropriate amplification program.

  • Analysis of Results:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: Routine Sterility Testing of Culture Medium

This protocol is for checking for bacterial and fungal contamination in your cell culture medium.

  • Sample Collection:

    • Aseptically transfer 1 mL of your complete cell culture medium (including serum and any supplements) to a sterile test tube.

  • Incubation:

    • Incubate the test tube at 37°C for 2-3 days.

  • Observation:

    • After the incubation period, visually inspect the medium for any signs of turbidity, which would indicate microbial growth.

Visual Guides

This compound Mechanism of Action and Signaling Pathway

Pruvonertinib_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound inhibits BTK, blocking downstream signaling pathways essential for B-cell proliferation and survival.

Troubleshooting Workflow for Suspected Contamination

Contamination_Workflow Start Observe Abnormal Culture (e.g., color change, poor growth) Microscopy Microscopic Examination Start->Microscopy Turbidity Turbidity & pH Drop? Microscopy->Turbidity Filaments Filaments or Spores? Turbidity->Filaments No Bacteria Likely Bacterial Contamination Turbidity->Bacteria Yes NoVisible No Visible Contaminants? Filaments->NoVisible No Fungi Likely Fungal/Yeast Contamination Filaments->Fungi Yes MycoplasmaTest Perform Mycoplasma Test (PCR) NoVisible->MycoplasmaTest Yes Discard Discard Contaminated Culture(s) Bacteria->Discard Fungi->Discard Positive Positive Result? MycoplasmaTest->Positive Decontaminate Decontaminate Workspace & Equipment Discard->Decontaminate Review Review Aseptic Technique Decontaminate->Review Mycoplasma Mycoplasma Contamination Confirmed Positive->Mycoplasma Yes CheckReagents Check Reagents & Media for Contamination Positive->CheckReagents No Mycoplasma->Discard

Caption: A logical workflow for identifying and addressing common cell culture contamination issues.

Aseptic Technique Best Practices

Aseptic_Technique cluster_0 Workspace Preparation cluster_1 Personal Hygiene cluster_2 Reagent & Media Handling BSC Work in a Certified Biosafety Cabinet (BSC) Disinfect Disinfect Surfaces with 70% Ethanol BSC->Disinfect Minimize Minimize Clutter in BSC Disinfect->Minimize Gloves Wear Sterile Gloves & Lab Coat NoTalking Avoid Talking, Singing, or Coughing Over Open Cultures Gloves->NoTalking Wash Wash Hands Thoroughly Wash->Gloves Sterile Use Sterile Pipettes & Glassware Aliquoting Aliquot Stock Solutions Sterile->Aliquoting OneAtATime Handle One Cell Line at a Time Aliquoting->OneAtATime Core Aseptic Technique Core->BSC Core->Wash Core->Sterile

Caption: Key components of proper aseptic technique to prevent cell culture contamination.

References

Validation & Comparative

A Head-to-Head Comparison: Pruvonertinib (YK-029A) vs. Osimertinib in T790M-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pruvonertinib (YK-029A) and Osimertinib, two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) targeting the T790M resistance mutation in non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data.

This compound (YK-029A) is a novel, orally bioavailable, mutant-selective, third-generation EGFR inhibitor.[1] It is designed to target EGFR mutations, including the T790M "gatekeeper" mutation and exon 20 insertions, which are common mechanisms of resistance to earlier-generation EGFR TKIs.[1][2] Osimertinib is a well-established third-generation EGFR TKI that has become a standard of care for patients with T790M-positive NSCLC.[3][4] Both drugs act by irreversibly binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.[4][5]

Preclinical Performance: A Comparative Analysis

Direct head-to-head preclinical studies providing comprehensive comparative data are limited. However, available data from studies on this compound and established data for Osimertinib allow for an initial comparison of their in vitro and in vivo activities against T790M-positive NSCLC models.

In Vitro Efficacy

The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating the efficacy of third-generation EGFR TKIs.

CompoundCell LineAssay TypeIC50 / GI50 (nM)Wild-Type EGFR SelectivityReference
This compound (YK-029A) NCI-H1975 (L858R/T790M)Cell Viability (GI50)12Good selectivity over wild-type EGFR noted in Ba/F3 cells with exon 20 insertion compared to osimertinib.
Osimertinib NCI-H1975 (L858R/T790M)EGFR Phosphorylation Inhibition (IC50)<15Approximately 200-fold greater potency against L858R/T790M than wild-type EGFR.[6]
Osimertinib NCI-H1975 (L858R/T790M)Cell Viability (IC50)~30 (parental); 4770 (Osimertinib-resistant)Not specified in this study.[7]

Note: IC50 and GI50 values can vary between different studies and experimental conditions. A direct comparison is best made when compounds are tested in parallel.

In Vivo Tumor Models

Preclinical studies in xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.

CompoundAnimal ModelDosingTumor Growth Inhibition (TGI)Reference
This compound (YK-029A) H1975-derived xenograft5, 10, and 20 mg/kg/day (oral)93%, 103%, and 111% respectively
Osimertinib H1975 xenograftNot specified in detail, but daily oral dosing led to complete and durable responses.Significant dose-dependent regression.[6]

Clinical Efficacy in T790M-Positive NSCLC

Osimertinib's clinical efficacy in T790M-positive NSCLC is well-documented through the AURA clinical trial program. This compound is currently in earlier stages of clinical development, with preliminary data available from Phase 1/2 trials.

DrugClinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
This compound (YK-029A) Phase 1/2 (NCT05767866)Previously treated NSCLC with EGFR T790M, exon 20 insertion, or rare mutations.Data for the T790M-specific cohort is still maturing. In a cohort of treatment-naïve patients with EGFR ex20ins mutations, the ORR was 73.1%.In the treatment-naïve EGFR ex20ins cohort, the median PFS was 9.3 months.[8]
Osimertinib AURA3 (Phase 3)EGFR T790M-positive advanced NSCLC who progressed on prior EGFR-TKI therapy.71%10.1 months[3]

Signaling Pathway Inhibition

Both this compound and Osimertinib target the EGFR signaling pathway. By inhibiting the autophosphorylation of the mutant EGFR, they block the activation of downstream pro-survival pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR Mutant EGFR (with T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound (YK-029A) This compound->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

EGFR Signaling Pathway Inhibition

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. Below are representative methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow start Seed NCI-H1975 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of This compound or Osimertinib incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan crystals with DMSO incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Cell Viability Assay Workflow

Protocol Details:

  • Cell Seeding: NCI-H1975 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or Osimertinib.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

Protocol Details:

  • Cell Lysis: NCI-H1975 cells are treated with this compound or Osimertinib for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Protocol Details:

  • Cell Implantation: NCI-H1975 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into groups and treated with vehicle control, this compound, or Osimertinib via oral gavage daily.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

Both this compound and Osimertinib are potent third-generation EGFR TKIs with demonstrated activity against the T790M resistance mutation in NSCLC. Osimertinib is the established standard of care, with a wealth of clinical data supporting its efficacy and safety. This compound has shown promising preclinical and early clinical activity, suggesting it may be a valuable therapeutic option. Direct comparative clinical trials will be necessary to definitively establish the relative efficacy and safety of this compound versus Osimertinib in the treatment of T790M-positive NSCLC. The information presented in this guide is intended for an audience of researchers and drug development professionals and should not be interpreted as medical advice.

References

Validating the Superiority of Next-Generation EGFR TKIs Over First-Generation Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of a representative fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) against first-generation EGFR TKIs. The user's request specified "Pruvonertinib," however, a thorough search of scientific literature and clinical trial databases did not yield any information on a compound with this name. Therefore, this document will proceed with a representative fourth-generation EGFR TKI, using aggregated data and characteristics from publicly available information on this class of drugs to illustrate their advancements and potential superiority over first-generation agents like gefitinib and erlotinib.

First-generation EGFR TKIs, such as gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[4][5][6] This has driven the development of subsequent generations of EGFR TKIs designed to overcome these resistance mechanisms.[7][8]

Fourth-generation EGFR TKIs are being developed to address resistance to third-generation inhibitors, particularly the C797S mutation, which can emerge after treatment with drugs like osimertinib.[9][10][11][12][13] These newer agents are designed to have activity against a wider range of EGFR mutations, including the double and triple mutations that confer resistance to earlier generations of TKIs.[9][13]

This guide will delve into the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison of a representative fourth-generation EGFR TKI with first-generation compounds.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety parameters, comparing a representative fourth-generation EGFR TKI with first-generation TKIs. The data for the fourth-generation TKI is a composite representation based on early clinical trial data for compounds in this class.

Table 1: Comparative Efficacy Against Common EGFR Mutations

ParameterFirst-Generation TKIs (Gefitinib, Erlotinib)Representative Fourth-Generation TKI
Target Mutations Activating mutations (Exon 19 del, L858R)Activating mutations, T790M, C797S, and other complex mutations
Objective Response Rate (ORR) in TKI-naïve patients with activating mutations ~70%Expected to be comparable or higher
ORR in patients with T790M resistance mutation <10%High activity (data emerging from clinical trials)
ORR in patients with C797S resistance mutation IneffectiveSignificant activity (primary target)
Median Progression-Free Survival (PFS) in first-line treatment 9-13 monthsExpected to be longer, especially in resistant populations

Table 2: Comparative Safety Profile

Adverse EventFirst-Generation TKIs (Gefitinib, Erlotinib)Representative Fourth-Generation TKI
Mechanism of Toxicity Inhibition of wild-type EGFRHigher selectivity for mutant EGFR, sparing wild-type
Common Adverse Events Skin rash, diarrhea, acneiform rashGenerally better tolerated; specific side effects depend on the compound
Incidence of Severe (Grade ≥3) Rash 10-15%Expected to be lower
Incidence of Severe (Grade ≥3) Diarrhea 5-10%Expected to be lower

Experimental Protocols

This section outlines the detailed methodologies for key experiments typically used to validate the superiority of a novel EGFR TKI.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of the TKI against various forms of the EGFR kinase.

Methodology:

  • Recombinant human EGFR protein (wild-type and various mutant forms - e.g., L858R, Exon 19 del, T790M, C797S) is expressed and purified.

  • The kinase reaction is initiated by adding ATP and a substrate peptide to the reaction buffer containing the EGFR protein.

  • The test compound (e.g., a fourth-generation TKI or a first-generation TKI) is added at various concentrations.

  • The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using methods like ELISA, fluorescence polarization, or radiometric assays.

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is calculated for each EGFR variant.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of the TKI on cancer cell lines with different EGFR mutation statuses.

Methodology:

  • Human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M, and engineered lines with C797S) are cultured.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test TKI.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

  • The GI50 value (the concentration of the drug that inhibits cell growth by 50%) is determined for each cell line.

Xenograft Animal Models

Objective: To evaluate the in vivo anti-tumor efficacy of the TKI.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human NSCLC tumor cells or patient-derived xenograft (PDX) models harboring specific EGFR mutations.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test TKI is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for target engagement).

  • Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FirstGenTKI First-Gen TKI (Gefitinib, Erlotinib) FirstGenTKI->EGFR Inhibits (Wild-type & Activating Mutations) FourthGenTKI Fourth-Gen TKI FourthGenTKI->EGFR Inhibits (Activating, T790M, C797S Mutations) T790M T790M Mutation T790M->FirstGenTKI Confers Resistance C797S C797S Mutation

Caption: EGFR Signaling Pathway and TKI Inhibition Mechanisms.

TKI_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation KinaseAssay Kinase Assays (IC50 Determination) XenograftModels Xenograft/PDX Models KinaseAssay->XenograftModels Promising candidates advance CellProliferation Cell Proliferation Assays (GI50 Determination) CellProliferation->XenograftModels Promising candidates advance TargetCellLines NSCLC Cell Lines (WT, Activating, T790M, C797S) TargetCellLines->KinaseAssay TargetCellLines->CellProliferation EfficacyStudy In Vivo Efficacy Study (Tumor Growth Inhibition) XenograftModels->EfficacyStudy ToxicityStudy Toxicity & PK/PD Studies XenograftModels->ToxicityStudy Phase1 Phase I Trials (Safety, Tolerability, MTD) EfficacyStudy->Phase1 Successful candidates advance Phase2 Phase II Trials (Efficacy, ORR) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard of Care) Phase2->Phase3

References

A Comparative Guide: Pruvonertinib in the Context of Platinum-Based Chemotherapy for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: While no clinical trials have directly evaluated the combination of Pruvonertinib (also known as Sunvozertinib or DZD9008) with platinum-based chemotherapy, this guide provides a comparative analysis of this compound as a monotherapy in patients with EGFR-mutated non-small cell lung cancer (NSCLC) previously treated with platinum-based chemotherapy, alongside established combination therapies of other EGFR inhibitors with platinum-based chemotherapy. This comparison aims to offer a data-driven perspective for researchers and drug development professionals exploring novel therapeutic strategies in this patient population.

Executive Summary

This compound is a potent, irreversible EGFR inhibitor with high selectivity for EGFR exon 20 insertion mutations. Clinical trials have demonstrated its efficacy as a monotherapy in patients with advanced NSCLC who have progressed on prior platinum-based chemotherapy. In contrast, other EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib and gefitinib, have been studied in combination with platinum-based chemotherapy as first-line or subsequent treatments. This guide will objectively compare the performance of this compound monotherapy with these EGFR TKI and chemotherapy combinations, presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of this compound monotherapy and combination therapies of other EGFR inhibitors with platinum-based chemotherapy.

Table 1: Efficacy of this compound Monotherapy in Platinum-Pretreated EGFR Exon 20 Insertion NSCLC

Clinical TrialNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
WU-KONG6 9760.8%90.8%Not ReachedNot Reached (at time of analysis)
WU-KONG1 (Part B) 107 (300mg dose)44.9% (confirmed)90.8%Not ReachedData not mature

Table 2: Efficacy of Other EGFR Inhibitors in Combination with Platinum-Based Chemotherapy in EGFR-Mutated NSCLC

Clinical TrialTreatment ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
FLAURA2 Osimertinib + Chemo27983.2%25.5 monthsNot Reached
Osimertinib Monotherapy27875.5%16.7 monthsNot Reached
NEJ009 Gefitinib + Chemo17284%20.9 months50.9 months
Gefitinib Monotherapy17367%11.9 months38.8 months

Table 3: Common Treatment-Related Adverse Events (Grade ≥3)

Drug/RegimenDiarrheaRashNeutropeniaAnemiaThrombocytopenia
This compound (300mg) 5.2%1%---
Osimertinib + Chemo 3.6%1.1%48.2%20.5%7.9%
Gefitinib + Chemo 4.6%1.7%51.4%12.1%1.2%

Experimental Protocols

This compound Monotherapy (WU-KONG6 Study - NCT05712902)
  • Study Design: A phase II, multi-center, single-arm pivotal study in China.[1][2]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[1][2]

  • Intervention: Patients received 300 mg of this compound orally once daily.[1][2]

  • Primary Endpoint: Objective Response Rate (ORR) assessed by a Blinded Independent Central Review (BICR).[1]

  • Key Secondary Endpoint: Duration of Response (DoR) assessed by BICR.[1]

Osimertinib with Platinum-Based Chemotherapy (FLAURA2 Study - NCT04035486)
  • Study Design: A phase III, open-label, randomized study.[3]

  • Patient Population: Patients with EGFR-mutated (Exon 19 deletion or L858R), locally advanced or metastatic NSCLC with no prior systemic therapy for advanced disease.

  • Intervention:

    • Combination Arm: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) for four cycles, followed by osimertinib plus pemetrexed maintenance.[3]

    • Monotherapy Arm: Osimertinib (80 mg once daily).[3]

  • Primary Endpoint: Progression-Free Survival (PFS).[3]

Gefitinib with Platinum-Based Chemotherapy (NEJ009 Study)
  • Study Design: A phase III, randomized, open-label trial in Japan.[4]

  • Patient Population: Chemotherapy-naive patients with advanced non-squamous NSCLC harboring EGFR mutations.[4]

  • Intervention:

    • Combination Arm: Gefitinib (250 mg daily) with carboplatin and pemetrexed for up to six cycles, followed by concurrent gefitinib and pemetrexed maintenance.[4]

    • Monotherapy Arm: Gefitinib (250 mg daily).[4]

  • Primary Endpoints: Progression-Free Survival (PFS), PFS2, and Overall Survival (OS).[4]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->Dimerization Inhibits ATP ATP ATP->Dimerization Activates RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Platinum_Chemotherapy_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus Platinum Platinum-based Drug (e.g., Cisplatin) DNA DNA Platinum->DNA Enters Nucleus and Binds Adducts DNA Adducts (Intra/Interstrand Crosslinks) DNA->Adducts Replication_Block DNA Replication Block Adducts->Replication_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

Caption: Mechanism of Action of Platinum-Based Chemotherapy.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization (for combo trials) cluster_treatment Treatment Arms cluster_assessment Assessment cluster_endpoints Endpoints Analysis Patients EGFR-mutated Advanced NSCLC Patients Inclusion Inclusion/Exclusion Criteria Met? Patients->Inclusion Randomize Randomization Inclusion->Randomize Yes Pruvo This compound Monotherapy Inclusion->Pruvo Yes (for single-arm trials) EGFR_Chemo EGFR Inhibitor + Platinum Chemo Randomize->EGFR_Chemo EGFR_Mono EGFR Inhibitor Monotherapy Randomize->EGFR_Mono Tumor_Assess Tumor Assessment (e.g., RECIST 1.1) Pruvo->Tumor_Assess Safety_Assess Safety Assessment Pruvo->Safety_Assess EGFR_Chemo->Tumor_Assess EGFR_Chemo->Safety_Assess EGFR_Mono->Tumor_Assess EGFR_Mono->Safety_Assess Endpoints Primary & Secondary Endpoints Analysis (ORR, PFS, OS) Tumor_Assess->Endpoints Safety_Assess->Endpoints

Caption: Generalized Clinical Trial Workflow.

Discussion

The data indicates that this compound monotherapy demonstrates substantial clinical activity in patients with platinum-pretreated NSCLC harboring EGFR exon 20 insertion mutations, a population with historically limited treatment options. The high ORR and DCR observed in the WU-KONG6 and WU-KONG1 trials are promising.[5]

In comparison, the combination of third-generation EGFR TKI osimertinib with platinum-based chemotherapy has shown a significant improvement in PFS over osimertinib monotherapy in the first-line setting for common EGFR mutations.[3] Similarly, the addition of chemotherapy to the first-generation EGFR TKI gefitinib also resulted in improved PFS and OS.[4] These combination therapies, however, are associated with a higher incidence of chemotherapy-related adverse events, such as neutropenia and anemia.[3][4]

The rationale for combining EGFR inhibitors with chemotherapy is multifaceted. Preclinical studies have suggested that EGFR TKIs may arrest the cell cycle, potentially antagonizing the effects of cytotoxic agents that target rapidly dividing cells.[6] However, clinical data from trials like FLAURA2 and NEJ009 suggest a synergistic or additive effect, possibly by targeting heterogeneous tumor cell populations and delaying the onset of resistance.[3][4]

For this compound, its role is currently established as a subsequent therapy after platinum-based chemotherapy.[1] The strong efficacy data in this setting suggests that it is a valuable treatment option. Future research could explore the potential of this compound in combination with chemotherapy in earlier lines of treatment for EGFR exon 20 insertion-mutated NSCLC, though careful consideration of the toxicity profile would be necessary.

Conclusion

This compound has emerged as an effective targeted therapy for patients with EGFR exon 20 insertion-mutated NSCLC who have progressed after platinum-based chemotherapy. While direct comparative data for a this compound-chemotherapy combination is unavailable, a comparison with established EGFR TKI-chemotherapy regimens for other EGFR mutations highlights distinct therapeutic strategies. The combination approach in the first-line setting offers improved efficacy at the cost of increased toxicity for common EGFR mutations. This compound monotherapy provides a highly active, well-tolerated option in a later-line setting for a specific, difficult-to-treat mutation subtype. Further investigation is warranted to determine the optimal sequencing and potential combination of this compound with other agents to maximize patient outcomes.

References

Navigating Resistance: A Comparative Analysis of Pruvonertinib and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among EGFR tyrosine kinase inhibitors (TKIs) is paramount in the quest for more durable cancer therapies. This guide provides an objective comparison of the cross-resistance profiles of pruvonertinib (YK-029A) and other prominent EGFR inhibitors, supported by available preclinical data.

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of EGFR inhibitors. However, the emergence of resistance mutations continually presents clinical challenges. This guide delves into the efficacy of this compound, a novel mutant-selective EGFR inhibitor, in comparison to established first-, second-, and third-generation TKIs, offering a data-driven perspective on their activity against various EGFR mutations.

Comparative Efficacy of EGFR Inhibitors

The in vitro efficacy of this compound and other EGFR inhibitors has been evaluated against a panel of NSCLC cell lines harboring various EGFR mutations. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for comparing the potency of these compounds.

Cell LineEGFR Mutation StatusThis compound (GI50, nM)Osimertinib (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)Afatinib (IC50, nM)Dacomitinib (IC50, nM)
A431 EGFR wild-type (overexpression)237[1]-~1000~2000~100~50
PC-9 Exon 19 deletion (delE746_A750)7.2[1]17[2]~107[2]0.8[2]-
HCC827 Exon 19 deletion (delE746_A750)3.4[1]-~5~10~1~1
H1975 L858R & T790M12[1]5[2]>10000>1000057[2]-
Ba/F3 Exon 20 insertion69[1]-----

Note: Data for gefitinib, erlotinib, afatinib, and dacomitinib on A431 and HCC827 cell lines are compiled from various publicly available datasets and are approximate values for comparative purposes. The lack of directly comparable IC50 values for all inhibitors across all cell lines in a single study necessitates cautious interpretation.

This compound demonstrates potent activity against cell lines with the common activating Exon 19 deletion mutation (PC-9 and HCC827), with GI50 values in the low nanomolar range.[1] Notably, it maintains significant activity against the H1975 cell line, which harbors the T790M resistance mutation, a common mechanism of resistance to first-generation EGFR inhibitors.[1] Furthermore, this compound shows efficacy against an EGFR exon 20 insertion mutation, a challenging mutation for which many other TKIs have limited activity.[1]

Mechanisms of Action and Resistance

EGFR inhibitors function by binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling. Resistance to these inhibitors can arise through several mechanisms:

  • Secondary Mutations: The acquisition of new mutations in the EGFR kinase domain, such as T790M and C797S, can alter the drug-binding site and reduce inhibitor efficacy.

  • Bypass Track Activation: The activation of alternative signaling pathways, such as MET amplification, can circumvent the need for EGFR signaling and promote cell survival.

  • Histological Transformation: In some cases, the tumor may undergo a change in its cellular identity, for example, from adenocarcinoma to small cell lung cancer, rendering it insensitive to EGFR-targeted therapies.

This compound is a third-generation EGFR TKI designed to be active against both the T790M mutation and exon 20 insertions while maintaining selectivity over wild-type EGFR.[1] Preclinical data indicates that this compound effectively suppresses the phosphorylation of EGFR and its downstream effector AKT in the T790M-mutant H1975 cell line.[1]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and mechanism of action of anticancer compounds.

Cell Viability Assays (MTT/MTS)

These assays are used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50 or GI50).

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor for a specified period (typically 72 hours).

  • Reagent Addition: A tetrazolium salt (MTT or MTS) is added to each well. Metabolically active cells convert the salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to untreated control cells, and the IC50/GI50 values are calculated by fitting the data to a dose-response curve.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylation status of signaling molecules, to elucidate the mechanism of action of an inhibitor.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the EGFR inhibitor for a defined period. Subsequently, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Cellular Processes

To better understand the complex interactions involved in EGFR signaling and the experimental approaches to study them, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF (Ligand) Ligand->EGFR Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibitor intervention.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis A1 Seed Cells A2 Treat with Inhibitor A1->A2 A3 Add MTT/MTS Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50/GI50 A4->A5 B1 Treat Cells & Lyse B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Transfer to Membrane B3->B4 B5 Immunoblotting B4->B5 B6 Detect Proteins B5->B6

Caption: General experimental workflows for cell viability and Western blot assays.

Logical_Relationship cluster_mutations EGFR Mutations cluster_inhibitors EGFR Inhibitors Activating Activating Mutations (e.g., Exon 19 del, L858R) Gen1 1st/2nd Gen TKIs Activating->Gen1 Sensitive Gen3 3rd Gen TKIs (e.g., Osimertinib, this compound) Activating->Gen3 Sensitive Resistance Resistance Mutations (e.g., T790M, C797S) Resistance->Gen1 Resistant Resistance->Gen3 Sensitive (T790M) Gen1->Resistance Leads to

Caption: Logical relationship between EGFR mutations and inhibitor sensitivity.

References

Unlocking Synergistic Potential: A Comparative Guide to Pruvonertinib and MET Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of signaling pathways and the emergence of drug resistance are formidable challenges in oncology. This guide explores the compelling scientific rationale for the synergistic combination of Pruvonertinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, with MET inhibitors. While direct preclinical or clinical data for this specific combination is not yet publicly available, this document provides a comprehensive overview of the underlying mechanisms, proposes robust experimental designs to evaluate synergy, and presents a comparative analysis based on the established roles of each inhibitor class.

The Scientific Rationale: Targeting Convergent Pathways and Overcoming Resistance

This compound targets BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is implicated in the survival and proliferation of various B-cell malignancies. The MET proto-oncogene encodes a receptor tyrosine kinase (c-MET) that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, survival, and metastasis.

The potential for synergy between this compound and MET inhibitors stems from two key principles:

  • Convergence of Downstream Signaling: Both the BTK and MET signaling pathways activate common downstream effectors critical for cancer cell survival and proliferation, most notably the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways. Simultaneous inhibition of both BTK and MET could lead to a more profound and durable blockade of these oncogenic signals than targeting either pathway alone.

  • Overcoming Drug Resistance: A significant challenge in targeted therapy is the development of resistance. Aberrant MET activation, often through gene amplification, has been identified as a key mechanism of acquired resistance to various tyrosine kinase inhibitors (TKIs), including those targeting the epidermal growth factor receptor (EGFR).[1] It is plausible that MET activation could also serve as a bypass mechanism, conferring resistance to BTK inhibitors like this compound. Combining this compound with a MET inhibitor could therefore prevent or overcome such resistance.

Proposed Signaling Crosstalk and Point of Synergy

The following diagram illustrates the potential crosstalk between the BTK and MET signaling pathways and highlights the rationale for their combined inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK MET c-MET Receptor PI3K PI3K MET->PI3K MAPK RAS/MEK/ERK (MAPK Pathway) MET->MAPK This compound This compound This compound->BTK MET_Inhibitor MET Inhibitor MET_Inhibitor->MET BTK->PI3K BTK->MAPK AKT AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation start Cancer Cell Lines (Varying BTK/MET status) treatment Treat with Dose Matrix: This compound + MET Inhibitor start->treatment incubation Incubate for 72 hours treatment->incubation assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->assay analysis Data Analysis: IC50, Combination Index (CI) assay->analysis

References

A Comparative Safety Analysis of Novel EGFR Tyrosine Kinase Inhibitors: Pruvonertinib, Furmonertinib, and Zipalertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This report provides a comprehensive comparison of the safety profiles of three next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): pruvonertinib (YK-029A), furmonertinib, and zipalertinib. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available clinical safety data, experimental methodologies, and associated signaling pathways to inform ongoing and future research in the field of non-small cell lung cancer (NSCLC) treatment.

All three agents are potent inhibitors of EGFR mutations, including the challenging exon 20 insertion mutations, which are often resistant to earlier-generation TKIs. While demonstrating promising efficacy, their safety and tolerability are critical determinants of their therapeutic potential. This comparative analysis aims to provide an objective overview based on currently available data.

Executive Summary of Safety Profiles

Drug NameKey Adverse Events (Any Grade)Grade ≥3 Treatment-Related Adverse Events (TRAEs)
This compound (YK-029A) Anemia (50.9%), Diarrhea (49.1%), Rash (34.3%)[1][2]Diarrhea, Anemia, Rash[3][4]
Furmonertinib Diarrhea (24-26.4%), Anemia (36%), Liver Injury (32%), Rash (26.4%)[5][6]Diarrhea, Thrombocytopenia, Liver Injury, Increased Blood Creatinine[5]
Zipalertinib Rash (80%), Paronychia (32%), Diarrhea (30%), Fatigue (21%)[7]Anemia (9%), Rash (7%), Pneumonitis/Interstitial Lung Disease (7%)[8]

Detailed Safety Data and Clinical Trial Insights

This compound (YK-029A)

This compound, also known as YK-029A, is a third-generation EGFR-TKI targeting both T790M and exon 20 insertion mutations.[9] A multicenter, dose-escalation, and dose-expansion phase 1 clinical trial (NCT05767866) has provided the initial safety and tolerability data for this agent.[1][2]

In this study, 108 patients with NSCLC harboring EGFR mutations were included in the safety analysis.[1][2][3] The most frequently reported treatment-emergent adverse events of any grade were anemia (50.9%), diarrhea (49.1%), and rash (34.3%).[1][2] Treatment-related adverse events (TRAEs) of any grade occurred in 94.4% of patients, with grade ≥3 TRAEs reported in 27.8% of patients.[3] The most common grade ≥3 TRAEs included diarrhea, anemia, and rash.[3][4] Notably, no dose-limiting toxicity was observed, and the maximum tolerated dose was not reached in the dose-escalation phase at doses up to 250 mg/day.[1][2][3] One treatment-related death due to liver abscess was reported.[3]

Furmonertinib

Furmonertinib is another potent, third-generation EGFR-TKI that has demonstrated efficacy against sensitive EGFR mutations. Its safety has been evaluated in several clinical trials, including the FAVOUR (NCT04858958) and FURLONG studies.[10][11]

In a real-world retrospective study of 73 NSCLC patients with sensitive EGFR mutations treated with furmonertinib as a first-line therapy, the most common adverse events were anemia (36%), liver injury (32%), and diarrhea (24%).[5] Serious adverse events were observed in 16% of patients and included diarrhea, thrombocytopenia, liver injury, and an increase in blood creatinine.[5] Another study focusing on patients with EGFR exon 20 insertion mutations reported diarrhea (26.4%) and rash (26.4%) as the most common adverse events, with no grade ≥3 TRAEs observed.[6] The FURVENT (NCT05607550) phase 3 trial is currently further evaluating the efficacy and safety of furmonertinib.[12]

Zipalertinib

Zipalertinib (CLN-081, TAS6417) is an oral EGFR-TKI with a novel pyrrolopyrimidine scaffold, demonstrating enhanced selectivity for EGFR exon 20 insertion mutants.[7] The safety and efficacy of zipalertinib have been investigated in the REZILIENT1 phase 1/2a trial (NCT04036682).[7][8]

Data from 73 patients in this trial showed that the most common treatment-related adverse events of any grade were rash (80%), paronychia (32%), diarrhea (30%), and fatigue (21%).[7] Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at doses of 100 mg twice daily or below.[7] In a later analysis from the REZILIENT1 trial, the most common grade 3 or higher TRAEs were reported to be anemia (9%), rash (7%), and pneumonitis/interstitial lung disease (7%).[8]

Experimental Protocols

This compound (YK-029A) Phase 1 Trial (CTR20180350, NCT05767866)
  • Study Design: A multicenter, dose-escalation, and dose-expansion phase 1 clinical trial.[1][2]

  • Patient Population: Patients with advanced NSCLC harboring EGFR mutations.[3]

  • Dose Escalation: this compound was administered orally at doses of 50, 100, 150, 200, and 250 mg/day using a traditional 3+3 design.[2][3]

  • Dose Expansion: Treatment-naive patients with EGFR exon 20 insertion mutations received 200 mg/day.[1][2]

  • Primary Endpoint: Safety and tolerability.[1][2]

  • Safety Assessment: Monitoring and grading of adverse events were conducted according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment.

Furmonertinib FAVOUR Trial (NCT04858958)
  • Study Design: A phase 1b, multicenter, open-label study.[10]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.

  • Treatment Arms:

    • Treatment-naïve patients: Furmonertinib 240 mg once daily.

    • Previously treated patients: Randomized to furmonertinib 160 mg or 240 mg once daily.[10]

  • Primary Endpoint: Objective Response Rate (ORR).

  • Safety Assessment: Monitoring of treatment-related adverse events (TRAEs), with grading according to CTCAE.

Zipalertinib REZILIENT1 Trial (NCT04036682)
  • Study Design: A phase 1/2a, international, multicenter, open-label study.[7][13]

  • Patient Population: Patients with recurrent or metastatic NSCLC harboring EGFR exon 20 insertion mutations who were previously treated with platinum-based chemotherapy.[7]

  • Dose Escalation: Zipalertinib administered orally twice daily at doses of 30, 45, 65, 100, and 150 mg.[7]

  • Primary Endpoint: To assess the safety, tolerability, and antitumor activity of zipalertinib.

  • Safety Assessment: Adverse events were monitored and graded using CTCAE. Dose-limiting toxicities were assessed in the dose-escalation phase.

Signaling Pathways and Mechanism of Action

This compound, furmonertinib, and zipalertinib are all tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. In NSCLC, activating mutations in the EGFR gene, such as exon 20 insertions, lead to constitutive activation of the receptor, driving tumorigenesis. These three drugs are designed to bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its kinase activity and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition TKI Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_Active Activated EGFR (Dimerized & Phosphorylated) EGFR->EGFR_Active Activates This compound This compound This compound->EGFR_Active Inhibit Furmonertinib Furmonertinib Furmonertinib->EGFR_Active Inhibit Zipalertinib Zipalertinib Zipalertinib->EGFR_Active Inhibit RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_Active->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_Active->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR_Active->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Metastasis Metastasis JAK_STAT->Metastasis

Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition. This diagram illustrates the activation of the EGFR receptor and its downstream signaling pathways, which are inhibited by this compound, furmonertinib, and zipalertinib.

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Safety & Efficacy Monitoring Inclusion_Exclusion Inclusion/Exclusion Criteria Met Dose_Escalation Dose Escalation (3+3 Design) Inclusion_Exclusion->Dose_Escalation Dose_Expansion Dose Expansion (Recommended Dose) Dose_Escalation->Dose_Expansion Determine MTD/RP2D DLT_Assessment DLT Assessment (Cycle 1) Dose_Escalation->DLT_Assessment AE_Monitoring Adverse Event Monitoring (CTCAE) Dose_Expansion->AE_Monitoring Efficacy_Assessment Tumor Response (RECIST) Dose_Expansion->Efficacy_Assessment

Figure 2: General Experimental Workflow for Phase 1/2 Clinical Trials of the Investigated TKIs. This flowchart outlines the key stages from patient screening to safety and efficacy evaluation.

Conclusion

This compound, furmonertinib, and zipalertinib, as third-generation EGFR TKIs, have demonstrated promising antitumor activity, particularly in NSCLC with challenging EGFR exon 20 insertion mutations. Their safety profiles, while sharing common class-related adverse events such as diarrhea and rash, exhibit notable differences. Zipalertinib appears to have a favorable profile with low rates of high-grade diarrhea and rash at therapeutic doses.[7] this compound's initial data suggest a manageable safety profile, though anemia was a common finding.[1][2] Furmonertinib also shows good tolerability, with manageable adverse events.[5][6]

Direct comparative trials are needed to definitively establish the relative safety and efficacy of these agents. The ongoing and future clinical trials will provide a more comprehensive understanding of their long-term safety and help to define their optimal use in the treatment of EGFR-mutated NSCLC. Researchers and clinicians should continue to monitor the emerging data from these studies to guide clinical practice and future drug development efforts.

References

Navigating Resistance: An In Vivo Comparison of Pruvonertinib and Other Covalent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Pruvonertinib (BLU-945) with other covalent Epidermal Growth Factor Receptor (EGFR) inhibitors. It synthesizes preclinical data to highlight the therapeutic potential of these agents in overcoming resistance in non-small cell lung cancer (NSCLC).

Introduction to Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key therapeutic target in oncology, particularly in NSCLC.[1][2] First-generation reversible EGFR inhibitors like gefitinib and erlotinib, while initially effective, are often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[2] This challenge led to the development of second and third-generation covalent irreversible inhibitors that form a stable bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition.[2][3]

Second-generation inhibitors, such as afatinib and dacomitinib, showed efficacy against mutant forms but were hampered by dose-limiting side effects due to the inhibition of wild-type (WT) EGFR.[1] Third-generation inhibitors, like osimertinib, were designed to selectively target mutant EGFR, including T790M, while sparing WT EGFR.[1][4] However, resistance to third-generation inhibitors has emerged, often through the C797S mutation, creating a need for next-generation therapies like this compound.[5][6] this compound is a novel, reversible, and orally available next-generation EGFR-TKI that selectively targets EGFR-activating and resistance mutations, including C797S, with nanomolar potency while sparing wild-type EGFR in vitro.[6]

Mechanism of Action: The EGFR Signaling Cascade and Covalent Inhibition

EGFR activation triggers downstream signaling pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Covalent EGFR inhibitors block these cascades, leading to cell cycle arrest and apoptosis in cancer cells.[2] The inhibitors typically feature a reactive electrophilic group, or "warhead," that forms a covalent bond with the Cys797 residue in the EGFR's ATP binding site.[2][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Covalent Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activate PI3K PI3K EGFR->PI3K Activate This compound This compound This compound->EGFR Inhibit Osimertinib Osimertinib Osimertinib->EGFR Inhibit Afatinib Afatinib Afatinib->EGFR Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling and Covalent Inhibition

In Vivo Efficacy: A Comparative Look

Direct head-to-head in vivo comparisons of this compound with other covalent EGFR inhibitors in the same study are limited. The following tables summarize available preclinical data from various xenograft models to provide a comparative perspective on their anti-tumor activity.

This compound (BLU-945) In Vivo Efficacy

This compound has demonstrated significant tumor growth inhibition in xenograft models of NSCLC with various EGFR mutations, particularly those resistant to osimertinib.

Model (EGFR Mutation)Treatment and DoseOutcomeCitation
NCI-H1975 (L858R/T790M)30 mg/kg BIDTumor Stasis[7]
NCI-H1975 (L858R/T790M)100 mg/kg BIDTumor Regression[7]
Ba/F3 (L858R/T790M/C797S)75 & 100 mg/kg BIDSubstantial Tumor Growth Inhibition[7]
PDX (ex19del/T790M/C797S)100 mg/kg BIDTumor Shrinkage[5]
Ba/F3 (L858R)75 mg/kg BID (in combination with Osimertinib 5 mg/kg QD)Tumor Regression and Prolonged Survival[8]
Osimertinib In Vivo Efficacy

Osimertinib is a standard-of-care third-generation EGFR-TKI with proven efficacy in preclinical models and clinical trials.

Model (EGFR Mutation)Treatment and DoseOutcomeCitation
NCI-H1975 (L858R/T790M)25 mg/kg QDTumor Regression[7]
EGFR-mutant NSCLC modelsNot specifiedEffective inhibition of signaling pathways and growth[4]
T790M-positive NSCLCNot specifiedSuperior to platinum-based chemotherapy[9]
Second-Generation Covalent Inhibitors: Afatinib and Dacomitinib

Afatinib and dacomitinib are second-generation inhibitors that are active against activating EGFR mutations but are less selective against WT EGFR.

InhibitorModel (EGFR Mutation)Treatment and DoseOutcomeCitation
AfatinibXenograft (L858R/T790M)Not specifiedStrong anti-tumor activity[4]
DacomitinibNSCLC cell lines (L858R)Not specified10 times lower IC50 than gefitinib[4]

Experimental Protocols

The in vivo efficacy of these inhibitors is typically evaluated using xenograft models in immunocompromised mice. The following provides a general overview of the experimental workflow.

Xenograft Model Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis start Cancer Cell Line (e.g., NCI-H1975) or PDX tissue implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups (Vehicle, Inhibitors) growth->randomize dosing Drug Administration (e.g., Oral Gavage) randomize->dosing measure Tumor Volume and Body Weight Measurement dosing->measure endpoint Endpoint Reached (e.g., Tumor Size Limit) measure->endpoint harvest Tumor Harvest for Pharmacodynamic Analysis endpoint->harvest analysis Statistical Analysis of Tumor Growth Inhibition harvest->analysis result Efficacy Determination analysis->result

Generalized In Vivo Xenograft Workflow

A representative protocol for in vivo xenograft studies involves the following steps:

  • Cell Culture and Implantation: Human NSCLC cell lines (e.g., NCI-H1975) or patient-derived xenograft (PDX) tissues are cultured and then subcutaneously implanted into immunocompromised mice (e.g., nude or NOD-SCID mice).[5][10]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). The mice are then randomized into different treatment groups, including a vehicle control and experimental arms for the different inhibitors.[5][11]

  • Drug Administration: The inhibitors are administered, typically orally, at specified doses and schedules (e.g., once or twice daily).[5][7]

  • Monitoring and Endpoint: Tumor volume and mouse body weight are monitored regularly. The study concludes when tumors in the control group reach a predetermined size, or after a specified duration.[10][11]

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic studies may also be performed on harvested tumor tissue to assess target engagement.[10]

Pharmacokinetics and Safety

While detailed comparative in vivo pharmacokinetic and safety data is not available from the initial search, it is a critical aspect of drug development. This compound was designed to be wild-type sparing, which is intended to result in a better safety profile compared to less selective inhibitors.[7] Second-generation inhibitors are known to have dose-limiting toxicities due to their activity against wild-type EGFR.[1] Osimertinib generally has a manageable safety profile.[12]

Conclusion

This compound (BLU-945) demonstrates significant preclinical in vivo activity in NSCLC models, particularly those with resistance mutations to third-generation EGFR inhibitors like osimertinib. While direct comparative studies are limited, the available data suggests that this compound holds promise as a next-generation therapy to address the ongoing challenge of acquired resistance in EGFR-mutated NSCLC. Further clinical investigation is necessary to fully elucidate its comparative efficacy and safety profile against other covalent EGFR inhibitors.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Pruvonertinib

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety measures are paramount for laboratory personnel handling Pruvonertinib (also known as Povorcitinib), a potent kinase inhibitor. Adherence to strict personal protective equipment (PPE) protocols is essential to mitigate risks associated with its handling, including potential reproductive toxicity, skin sensitization, and harm if swallowed.

Researchers and drug development professionals must follow specific guidelines to ensure their safety when working with this compound. This guide provides detailed information on the necessary PPE, operational procedures for its use, and proper disposal methods, aligning with industry best practices for laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment Specifications

This compound is classified with several hazard statements that necessitate a comprehensive PPE strategy. According to safety data sheets, it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child. Therefore, a multi-layered approach to PPE is required.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)To prevent skin contact and potential allergic reactions. Double-gloving is recommended for all handling procedures.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or airborne particles of the compound.
Face Protection Face shield (in addition to eye protection)Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for procedures that generate dust or aerosols.To prevent inhalation of the compound. The specific type of respirator should be determined by a risk assessment.

PPE Selection Workflow

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following diagram outlines a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow start Start: Handling this compound procedure Identify Handling Procedure start->procedure weighing Weighing Solid Compound procedure->weighing Solid dissolving Dissolving in Solvent procedure->dissolving Liquid cell_culture Treating Cell Cultures procedure->cell_culture Solution high_risk High Risk/Large Volume/ Aerosol Generation weighing->high_risk dissolving->high_risk low_risk Low Risk/Small Volume cell_culture->low_risk ppe_basic Standard PPE: - Lab Coat - Nitrile Gloves (Single Pair) - Safety Glasses low_risk->ppe_basic ppe_enhanced Enhanced PPE: - Lab Coat - Nitrile Gloves (Double Pair) - Goggles - Face Shield (if splashing risk) - Respirator (if aerosol risk) high_risk->ppe_enhanced end End: Proceed with Caution ppe_basic->end ppe_enhanced->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.